Product packaging for 4-Hydroxymellein, (3S-cis)-(Cat. No.:CAS No. 60132-20-9)

4-Hydroxymellein, (3S-cis)-

Cat. No.: B15193399
CAS No.: 60132-20-9
M. Wt: 194.18 g/mol
InChI Key: STSOHAOGZMLWFR-SSDLBLMSSA-N
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Description

4-Hydroxymellein, (3S-cis)- is a 2-benzopyran.
4-Hydroxymellein, (3S-cis)- is a natural product found in Aspergillus ochraceus, Aspergillus melleus, and Xylaria feejeensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B15193399 4-Hydroxymellein, (3S-cis)- CAS No. 60132-20-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60132-20-9

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3/t5-,9+/m0/s1

InChI Key

STSOHAOGZMLWFR-SSDLBLMSSA-N

Isomeric SMILES

C[C@H]1[C@H](C2=C(C(=CC=C2)O)C(=O)O1)O

Canonical SMILES

CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O

Origin of Product

United States

Foundational & Exploratory

(3S-cis)-4-Hydroxymellein in Aspergillus: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for the polyketide metabolite (3S-cis)-4-Hydroxymellein produced by various species of the fungal genus Aspergillus. This document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Occurrence of (3S-cis)-4-Hydroxymellein in Aspergillus

(3S-cis)-4-Hydroxymellein is a dihydroisocoumarin derivative that has been identified as a secondary metabolite in several species of Aspergillus. Its presence is often accompanied by the related compound, mellein. The stereochemistry, specifically the (3S,4R) or (3S,4S) configuration of the cis- and trans-isomers, can vary between producing organisms. For the purpose of this guide, "(3S-cis)-4-Hydroxymellein" will refer to the diastereomer with the relative cis configuration.

Aspergillus species known to produce 4-hydroxymellein include:

  • Aspergillus ochraceus : This species is a well-documented producer of both mellein and 4-hydroxymellein.[1][2][3] The production of these compounds by A. ochraceus has been studied under various culture conditions.

  • Aspergillus christenseniae : This species, belonging to the section Cervini, has been reported to produce 4-hydroxymellein.[4]

  • Aspergillus transcarpathicus : Another species from the Cervini section that is known to produce 4-hydroxymellein. [cite: 8 of previous search]

  • Aspergillus flocculosus : This species has also been identified as a producer of 4-hydroxymellein. [cite: 6 of previous search]

  • Aspergillus oniki : While not the primary focus, this species has been noted to produce 3-hydroxymellein, a structurally related compound.[5]

Quantitative Data on (3S-cis)-4-Hydroxymellein Production

The production of (3S-cis)-4-Hydroxymellein by Aspergillus species is influenced by culture conditions such as the growth medium, carbon and nitrogen sources, and aeration. The following tables summarize the available quantitative data for 4-hydroxymellein production by Aspergillus ochraceus.

Table 1: Production of 4-Hydroxymellein by Aspergillus ochraceus on Various Solid Substrates [1]

Substrate4-Hydroxymellein Production (µg/g)
Yellow CornPresent (quantitative data not specified)
WheatNot Detected
PeanutsNot Detected
SoybeansNot Detected

Table 2: Influence of Carbon Source on Mellein and 4-Hydroxymellein Production by Aspergillus ochraceus in Stationary Culture [1]

Carbon Source (3%)Mellein (mg/100 ml)4-Hydroxymellein (mg/100 ml)
Sucrose1.50.5
Glucose1.20.4
Fructose1.00.3
Maltose1.80.6

Table 3: Influence of Nitrogen Source on Mellein and 4-Hydroxymellein Production by Aspergillus ochraceus in Stationary Culture [1]

Nitrogen Source (0.2%)Mellein (mg/100 ml)4-Hydroxymellein (mg/100 ml)
Asparagine1.60.5
Glutamic Acid1.40.4
Ammonium Nitrate1.00.3
Peptone2.00.7

Experimental Protocols

Fungal Culture and Metabolite Production

A representative protocol for the cultivation of Aspergillus ochraceus for the production of (3S-cis)-4-Hydroxymellein is as follows:

  • Inoculum Preparation : Prepare a spore suspension of Aspergillus ochraceus from a 7-10 day old culture grown on Potato Dextrose Agar (PDA).

  • Culture Medium : A suitable liquid medium for production is a modified Czapek-Dox broth containing 3% sucrose as the carbon source and 0.2% peptone as the nitrogen source.

  • Incubation : Inoculate the liquid medium with the spore suspension and incubate as stationary cultures at 25°C for 14-21 days in the dark.

  • Harvesting : After the incubation period, separate the mycelium from the culture broth by filtration.

Extraction of (3S-cis)-4-Hydroxymellein
  • Liquid-Liquid Extraction : Acidify the culture filtrate to pH 3.0 with 2N HCl. Extract the acidified filtrate three times with an equal volume of ethyl acetate.

  • Concentration : Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Mycelial Extraction : The mycelium can also be extracted by homogenization in methanol, followed by filtration and evaporation of the solvent.

Purification and Identification
  • Thin-Layer Chromatography (TLC) :

    • Stationary Phase : Silica gel 60 F254 plates.

    • Mobile Phase : A solvent system of toluene:ethyl acetate:formic acid (5:4:1, v/v/v) is suitable.

    • Visualization : Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent such as ceric sulfate spray followed by heating. (3S-cis)-4-Hydroxymellein will appear as a distinct spot.

  • Column Chromatography : For preparative isolation, the crude extract can be subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC) :

    • Column : A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient elution starting from water:acetonitrile (80:20) to water:acetonitrile (20:80) over 30 minutes. The mobile phase should be acidified with 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at 254 nm and 310 nm.

    • Quantification : Quantification can be achieved by creating a calibration curve with an isolated and purified standard of (3S-cis)-4-Hydroxymellein.

Biosynthetic Pathway and Visualization

(3S-cis)-4-Hydroxymellein is a polyketide, synthesized by a Type I iterative polyketide synthase (PKS). The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units.

Biosynthesis_of_4_Hydroxymellein acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 4x Malonyl-CoA malonyl_coa->pks polyketide_intermediate Hexaketide Intermediate pks->polyketide_intermediate reduction_cyclization Reduction & Cyclization polyketide_intermediate->reduction_cyclization mellein (R)-Mellein reduction_cyclization->mellein hydroxylase Cytochrome P450 Hydroxylase mellein->hydroxylase hydroxymellein (3S-cis)-4-Hydroxymellein hydroxylase->hydroxymellein

Caption: Proposed biosynthetic pathway of (3S-cis)-4-Hydroxymellein in Aspergillus.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of (3S-cis)-4-Hydroxymellein from Aspergillus cultures.

Experimental_Workflow start Start: Select Aspergillus Strain culture Fungal Culture & Incubation start->culture extraction Extraction of Secondary Metabolites culture->extraction tlc TLC Analysis (Qualitative) extraction->tlc column_chrom Column Chromatography (Purification) tlc->column_chrom hplc HPLC Analysis (Quantitative & Purity) column_chrom->hplc structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation end End: Characterized (3S-cis)-4-Hydroxymellein structure_elucidation->end

References

(3S-cis)-4-Hydroxymellein Biosynthesis in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S-cis)-4-Hydroxymellein, a dihydroisocoumarin natural product found in various fungal species, has garnered interest due to its potential biological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of (3S-cis)-4-Hydroxymellein, focusing on the enzymatic machinery and stereochemical control. While a complete biosynthetic gene cluster for this specific stereoisomer has yet to be fully elucidated, this document synthesizes current knowledge on the biosynthesis of related mellein compounds to propose a robust model. Detailed experimental protocols for the characterization of the biosynthetic pathway and quantitative data on mellein production are also presented to facilitate further research and development in this area.

Introduction

(3S-cis)-4-Hydroxymellein, also known as (3S,4S)-4-hydroxymellein, is a member of the polyketide family of secondary metabolites produced by a variety of fungi, including species of Aspergillus, Cercospora, and Septoria.[1] The dihydroisocoumarin scaffold of melleins is associated with a range of biological activities, making their biosynthetic pathways a subject of significant scientific inquiry. Understanding the enzymatic processes that govern the formation and stereochemistry of these molecules is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide focuses on the core aspects of the (3S-cis)-4-Hydroxymellein biosynthesis, providing a technical resource for researchers in natural product chemistry, mycology, and drug discovery.

Proposed Biosynthetic Pathway

The biosynthesis of (3S-cis)-4-Hydroxymellein is proposed to be catalyzed by an iterative Type I polyketide synthase (PKS) system, likely in collaboration with tailoring enzymes that dictate the final stereochemistry. The pathway initiates with the condensation of acetyl-CoA and four molecules of malonyl-CoA to assemble a pentaketide chain.

A key step in the formation of 4-hydroxymellein is the stereospecific reduction of a β-keto group by a ketoreductase (KR) domain within the PKS or a collaborating enzyme. The "cis" stereochemistry at the C3 and C4 positions of (3S-cis)-4-Hydroxymellein implies a specific action of the KR domain, leading to a syn-diol intermediate upon subsequent hydroxylation. The final cyclization and release of the dihydroisocoumarin core are likely catalyzed by a thioesterase (TE) or a product template (PT) domain of the PKS.

Based on the biosynthesis of the related compound 6-hydroxymellein, the process likely involves a non-reducing PKS (nrPKS) that collaborates with a separate PKS-like enzyme containing a functional ketoreductase domain.[2] This modular enzymatic architecture allows for the programmed synthesis of the polyketide backbone and the precise control of its reductive fate.

4_Hydroxymellein_Biosynthesis acetyl_coa Acetyl-CoA pks Iterative PKS (nrPKS) acetyl_coa->pks malonyl_coa 4x Malonyl-CoA malonyl_coa->pks pentaketide Linear Pentaketide Intermediate pks->pentaketide 5 condensation cycles kr Ketoreductase (KR) (Stereospecific Reduction) pentaketide->kr reduced_intermediate Reduced Pentaketide kr->reduced_intermediate NAD(P)H hydroxylase Hydroxylase reduced_intermediate->hydroxylase hydroxylated_intermediate Hydroxylated Intermediate hydroxylase->hydroxylated_intermediate te Thioesterase (TE)/ Product Template (PT) (Cyclization & Release) hydroxylated_intermediate->te hydroxymellein (3S-cis)-4-Hydroxymellein te->hydroxymellein

Figure 1: Proposed biosynthetic pathway for (3S-cis)-4-Hydroxymellein.

Quantitative Data

Quantitative data on the production of (3S-cis)-4-Hydroxymellein is scarce in the literature. However, studies on related mellein compounds provide insights into the production yields that can be expected from fungal cultures. The table below summarizes available data on the production of 4-hydroxymellein and related compounds from various fungal species.

Fungal SpeciesCompoundCulture ConditionsYieldReference
Aspergillus ochraceus4-HydroxymelleinSolid rice medium, 28°C, 14 daysNot specified
Septoria nodorum(-)-(3R,4S)-4-HydroxymelleinLiquid Czapek-Dox medium, 25°C, 21 daysNot specified
Aspergillus terreus (heterologous host)6-HydroxymelleinLiquid glucose medium, 30°C, 5 days~50 mg/L[2]

Note: The stereochemistry of the 4-hydroxymellein produced by Aspergillus ochraceus was not specified in the cited study.

Experimental Protocols

Identification of the Biosynthetic Gene Cluster

The identification of the PKS gene responsible for (3S-cis)-4-Hydroxymellein biosynthesis can be achieved through a combination of bioinformatics and molecular biology techniques.

Workflow:

BGC_Identification_Workflow genome_sequencing Genome Sequencing of a (3S-cis)-4-Hydroxymellein Producing Fungus (e.g., Cercospora taiwanensis) antismash Bioinformatic Analysis (antiSMASH) genome_sequencing->antismash pks_candidates Identification of Putative PKS Gene Clusters antismash->pks_candidates gene_knockout Gene Knockout/ Silencing (CRISPR/Cas9) pks_candidates->gene_knockout hplc_analysis Metabolite Analysis (Chiral HPLC-MS) gene_knockout->hplc_analysis confirmation Confirmation of the Biosynthetic Gene Cluster hplc_analysis->confirmation

Figure 2: Workflow for identifying the biosynthetic gene cluster.

Methodology:

  • Genome Sequencing: Obtain a high-quality genome sequence of a known (3S-cis)-4-Hydroxymellein producing fungus, such as Cercospora taiwanensis.

  • Bioinformatic Analysis: Utilize software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative PKS biosynthetic gene clusters within the fungal genome.

  • Gene Disruption: Inactivate candidate PKS genes using targeted gene disruption techniques like CRISPR/Cas9-mediated gene editing.

  • Metabolite Profiling: Analyze the metabolite profiles of the wild-type and mutant strains using chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of (3S-cis)-4-Hydroxymellein. The disappearance of the target compound in the mutant strain confirms the involvement of the disrupted PKS gene in its biosynthesis.

Heterologous Expression of the PKS Gene

To confirm the function of the identified PKS gene and to facilitate the production of (3S-cis)-4-Hydroxymellein for further studies, heterologous expression in a model fungal host is a powerful strategy.

Methodology:

  • Gene Cloning: Amplify the full-length PKS gene from the genomic DNA of the producing fungus and clone it into a suitable fungal expression vector under the control of a strong, inducible promoter.

  • Host Transformation: Transform the expression construct into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

  • Culture and Induction: Grow the transformed fungal host under conditions that induce the expression of the heterologous PKS gene.

  • Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze for the production of (3S-cis)-4-Hydroxymellein using chiral HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry of the product.

Chiral HPLC Analysis of 4-Hydroxymellein Stereoisomers

The separation and quantification of the different stereoisomers of 4-hydroxymellein are critical for studying the stereoselectivity of the biosynthetic enzymes.

Methodology:

  • Column: Utilize a chiral stationary phase column, such as a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: Employ a mobile phase consisting of a mixture of n-hexane and isopropanol, with the ratio optimized for the separation of the stereoisomers.

  • Detection: Use a Diode Array Detector (DAD) to monitor the elution of the compounds at their maximum absorbance wavelength (typically around 270 nm).

  • Quantification: Generate a standard curve using a purified standard of (3S-cis)-4-Hydroxymellein to quantify its concentration in the fungal extracts.

Conclusion

The biosynthesis of (3S-cis)-4-Hydroxymellein in fungi is a complex process orchestrated by a sophisticated enzymatic machinery, with a central role played by an iterative Type I polyketide synthase. While the complete biosynthetic gene cluster for this specific stereoisomer remains to be fully characterized, the proposed pathway and the experimental protocols outlined in this guide provide a solid foundation for future research. The elucidation of the precise enzymatic mechanisms, particularly the stereochemical control exerted by the ketoreductase domain, will be instrumental in enabling the engineered biosynthesis of this and other valuable polyketide natural products for potential therapeutic applications. Further investigation into the biosynthetic gene clusters of (3S-cis)-4-Hydroxymellein-producing fungi is warranted to unlock the full potential of these fascinating natural products.

References

(3S-cis)-4-Hydroxymellein: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S-cis)-4-Hydroxymellein, a naturally occurring dihydroisocoumarin, has garnered attention within the scientific community for its diverse biological activities. This document provides a comprehensive overview of the known biological properties of this compound, including its phytotoxic, antifungal, antibacterial, and cytotoxic effects. While quantitative data for the (3S-cis) stereoisomer remains limited in publicly available literature, this guide presents the qualitative evidence for its activities and provides detailed experimental protocols for the evaluation of these effects. Furthermore, this document includes visualizations of experimental workflows to aid in the design and execution of further research into the therapeutic and agrochemical potential of (3S-cis)-4-Hydroxymellein.

Introduction

(3S-cis)-4-Hydroxymellein, also known as (3S,4S)-4-hydroxymellein, is a member of the mellein class of fungal secondary metabolites. Melleins are characterized by a 3,4-dihydroisocoumarin core structure and have been isolated from various fungal species. The biological activities of melleins are diverse, ranging from phytotoxicity to antimicrobial and cytotoxic effects. The specific stereochemistry of 4-hydroxymellein plays a crucial role in its biological function, with different isomers exhibiting varying degrees of activity. This guide focuses specifically on the (3S-cis) isomer and summarizes the current understanding of its biological potential.

Biological Activities of (3S-cis)-4-Hydroxymellein

Based on available literature, (3S-cis)-4-Hydroxymellein has been qualitatively implicated in several biological activities. However, specific quantitative data, such as IC50 or MIC values, for this particular stereoisomer are not extensively reported. The following sections summarize the observed effects.

Phytotoxic Activity

Several studies have reported the phytotoxic effects of 4-hydroxymellein stereoisomers, suggesting their potential as natural herbicides. While some studies indicate that other isomers of 4-hydroxymellein may be more potent, the (3S-cis) isomer has been observed to contribute to phytotoxicity, sometimes in a synergistic manner with other fungal metabolites. The observed phytotoxic effects typically include inhibition of seed germination and reduction in seedling growth, particularly root elongation.

Antifungal Activity

Antifungal properties have been attributed to various mellein compounds. While some reports suggest that (3S-cis)-4-Hydroxymellein may possess antifungal activity, it is often noted to have a weaker effect compared to the parent compound, mellein, or acts synergistically to enhance the antifungal properties of other compounds.

Antibacterial Activity

The antibacterial potential of (3S-cis)-4-Hydroxymellein has been investigated, but the available data is limited and sometimes contradictory. Some studies have reported weak or no significant antibacterial activity against the tested strains.

Cytotoxic Activity

The cytotoxic effects of (3S-cis)-4-Hydroxymellein against various cell lines have been explored. However, current research suggests that its cytotoxic activity may be limited, with other co-occurring fungal metabolites often exhibiting more potent effects.

Quantitative Data Summary

Biological ActivityTarget Organism/Cell LineQuantitative Data (e.g., IC50, MIC)Reference
PhytotoxicityVarious plant speciesNot Reported
Antifungal ActivityVarious fungal speciesNot Reported
Antibacterial ActivityVarious bacterial speciesNot Reported
CytotoxicityVarious cancer cell linesNot Reported

Experimental Protocols

To facilitate further research and the generation of quantitative data, this section provides detailed methodologies for key experiments.

Phytotoxicity Assay: Seed Germination and Seedling Growth

This protocol is designed to assess the phytotoxic effects of (3S-cis)-4-Hydroxymellein on the germination and early growth of model plants (e.g., Arabidopsis thaliana, lettuce, or radish).

Materials:

  • (3S-cis)-4-Hydroxymellein

  • Test plant seeds

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Incubator or growth chamber with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (3S-cis)-4-Hydroxymellein in DMSO.

  • Test Solution Preparation: Prepare a series of dilutions of the stock solution in sterile distilled water to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add a specific volume (e.g., 5 mL) of the respective test solution or control solution to each Petri dish to saturate the filter paper.

    • Place a defined number of seeds (e.g., 20) evenly on the filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 h light/dark cycle).

  • Data Collection:

    • After a defined period (e.g., 72 hours), count the number of germinated seeds (radicle emergence > 2 mm) to determine the germination percentage.

    • Measure the radicle length and hypocotyl length of the germinated seedlings.

  • Data Analysis: Calculate the percentage of germination inhibition and the percentage of growth inhibition for both radicle and hypocotyl length compared to the control. Determine the IC50 value for each parameter.

Phytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_data Data Collection & Analysis Stock Prepare Stock Solution ((3S-cis)-4-Hydroxymellein in DMSO) Dilutions Prepare Serial Dilutions (in sterile water) Stock->Dilutions Petri_Dish Prepare Petri Dishes (Filter paper + Test/Control Solution) Dilutions->Petri_Dish Seed_Plating Plate Seeds Petri_Dish->Seed_Plating Incubate Incubate (Controlled Conditions) Seed_Plating->Incubate Measure Measure Germination Rate, Radicle & Hypocotyl Length Incubate->Measure Analyze Calculate Inhibition % & IC50 Measure->Analyze

Caption: Workflow for the phytotoxicity assay.
Antifungal Assay: Broth Microdilution Method (MIC Determination)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • (3S-cis)-4-Hydroxymellein

  • Fungal strain (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the broth medium to achieve the final desired inoculum concentration.

  • Compound Dilution: Prepare a serial two-fold dilution of (3S-cis)-4-Hydroxymellein in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the compound dilutions and the growth control wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Compound Prepare Serial Dilutions of Compound in 96-well plate Compound->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Plate Read Plate Visually or with Spectrophotometer Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for the antifungal MIC assay.
Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • (3S-cis)-4-Hydroxymellein

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (3S-cis)-4-Hydroxymellein for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the cytotoxicity MTT assay.

Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by (3S-cis)-4-Hydroxymellein. Elucidating the mechanism of action is a critical next step in understanding its biological activities. Future research should focus on investigating the potential effects of this compound on key cellular signaling cascades involved in phytotoxicity, microbial growth, and cell proliferation.

Signaling_Pathway_Investigation Compound (3S-cis)-4-Hydroxymellein Target Cellular Target (e.g., Plant, Fungus, Cancer Cell) Compound->Target Signaling_Pathways Potential Signaling Pathways (e.g., MAP Kinase, PI3K/Akt, etc.) Target->Signaling_Pathways Modulation? Biological_Effect Observed Biological Effect (e.g., Growth Inhibition, Apoptosis) Signaling_Pathways->Biological_Effect Leads to

Caption: Logical relationship for future signaling pathway investigation.

Conclusion and Future Directions

(3S-cis)-4-Hydroxymellein is a natural product with demonstrated, albeit qualitatively described, biological activities. The lack of robust quantitative data and mechanistic studies presents a significant opportunity for future research. The protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound. Future investigations should prioritize:

  • Quantitative Bioactivity Studies: Determining the IC50 and MIC values for the phytotoxic, antifungal, antibacterial, and cytotoxic activities of purified (3S-cis)-4-Hydroxymellein.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound to understand the basis of its biological effects.

  • Synergistic Studies: Investigating the potential for (3S-cis)-4-Hydroxymellein to act synergistically with other natural products or existing drugs to enhance their efficacy.

By addressing these research gaps, the full potential of (3S-cis)-4-Hydroxymellein as a lead compound for the development of new therapeutic agents or agrochemicals can be realized.

(3S-cis)-4-Hydroxymellein: A Technical Guide to a Fungal Polyketide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S-cis)-4-Hydroxymellein is a naturally occurring polyketide metabolite belonging to the 3,4-dihydroisocoumarin class, primarily produced by various fungal species. This document provides a comprehensive technical overview of its chemical properties, biosynthetic pathway, known biological activities, and the methodologies used for its study. This guide is intended to serve as a resource for researchers and professionals in natural product chemistry, mycology, and drug discovery.

Chemical and Physical Properties

(3S-cis)-4-Hydroxymellein, with the IUPAC name (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one, is a stereoisomer of 4-hydroxymellein. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄--INVALID-LINK--
Molecular Weight 194.18 g/mol --INVALID-LINK--
CAS Number 60132-20-9--INVALID-LINK--
Appearance Crystalline solidGeneral knowledge
Solubility Soluble in organic solvents like methanol, ethyl acetateGeneral knowledge

Biosynthesis

As a polyketide, (3S-cis)-4-Hydroxymellein is synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthesis of melleins, in general, involves the iterative condensation of acetyl-CoA and malonyl-CoA units. While the specific enzymatic steps for the synthesis of (3S-cis)-4-Hydroxymellein are not fully elucidated in the available literature, a hypothetical pathway can be proposed based on the biosynthesis of related compounds like 6-hydroxymellein. This process likely involves a non-reducing PKS (nr-PKS) that collaborates with other enzymes for tailoring reactions such as hydroxylation and stereospecific reduction.

Biosynthetic Pathway of (3S-cis)-4-Hydroxymellein Acetyl-CoA Acetyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA->Polyketide Chain Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Chain Extender Units (x4) Mellein Mellein Polyketide Chain->Mellein PKS-mediated cyclization and reduction (3S-cis)-4-Hydroxymellein (3S-cis)-4-Hydroxymellein Mellein->(3S-cis)-4-Hydroxymellein Stereospecific hydroxylation (P450 monooxygenase)

Caption: Hypothetical biosynthetic pathway of (3S-cis)-4-Hydroxymellein.

Biological Activities and Quantitative Data

(3S-cis)-4-Hydroxymellein has been reported to exhibit a range of biological activities, including antifungal, herbicidal, and anti-parasitic effects. However, specific quantitative data for this particular stereoisomer is limited in the scientific literature. The table below summarizes the available quantitative data for a closely related stereoisomer, (3R,4R)-4-hydroxymellein.

Biological ActivityTarget OrganismMetricValueReference
Anti-parasiticSchistosoma mansoni (adult worms)% Mortality50%12.5 µg/mL
Anti-parasiticSchistosoma mansoni (adult worms)% Mortality100%50 µg/mL

Note: The provided data is for the (3R,4R) stereoisomer and may not be representative of the (3S-cis) isomer's activity. Further research is needed to determine the specific MIC and IC50 values of (3S-cis)-4-Hydroxymellein for its antifungal and herbicidal activities.

Potential Signaling Pathway Modulation

The precise molecular mechanisms and signaling pathways modulated by (3S-cis)-4-Hydroxymellein are not yet well-defined. However, based on its reported antifungal and herbicidal activities, it is plausible that it interacts with key signaling pathways in target organisms. In plants, for instance, it might interfere with defense signaling pathways, such as those involving phytohormones or pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI).

Potential Plant Defense Signaling Modulation cluster_plant_cell Plant Cell PAMPs PAMPs PRR Pattern Recognition Receptor (PRR) PAMPs->PRR ROS Burst ROS Burst PRR->ROS Burst MAPK Cascade MAPK Cascade PRR->MAPK Cascade Defense Gene Expression Defense Gene Expression MAPK Cascade->Defense Gene Expression 4-Hydroxymellein 4-Hydroxymellein 4-Hydroxymellein->PRR Interference? 4-Hydroxymellein->MAPK Cascade Inhibition?

Caption: Hypothetical modulation of plant defense signaling by 4-Hydroxymellein.

Experimental Protocols

Fungal Cultivation and Extraction
  • Cultivation: The producing fungal strain (e.g., Cercospora taiwanensis) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol, to obtain a crude extract containing the desired metabolite.

Purification
  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Column Chromatography: Using silica gel or other stationary phases to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): Employing reversed-phase (e.g., C18) or normal-phase columns for final purification to obtain the pure compound.

Characterization
  • Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Circular Dichroism (CD) Spectroscopy: To confirm the absolute stereochemistry.

Experimental Workflow Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions HPLC Purification HPLC Purification Fractions->HPLC Purification Pure Compound Pure Compound HPLC Purification->Pure Compound Spectroscopic Characterization Spectroscopic Characterization Pure Compound->Spectroscopic Characterization

Caption: General experimental workflow for the study of (3S-cis)-4-Hydroxymellein.

Conclusion and Future Directions

(3S-cis)-4-Hydroxymellein is a fungal metabolite with demonstrated biological potential. However, a significant knowledge gap exists regarding its specific quantitative bioactivities, mechanisms of action, and the intricacies of its biosynthesis. Future research should focus on:

  • Quantitative bioactivity studies: Determining the MIC values against a panel of fungal pathogens and IC50 values for various weed species.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Biosynthetic pathway elucidation: Identifying and characterizing the PKS and tailoring enzymes responsible for its synthesis.

Addressing these research questions will be crucial for unlocking the full potential of (3S-cis)-4-Hydroxymellein in the development of new pharmaceuticals or agrochemicals.

Spectroscopic Profile of (3S-cis)-4-Hydroxymellein: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

(3S-cis)-4-Hydroxymellein , with the systematic IUPAC name (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one , is a naturally occurring dihydroisocoumarin derivative. This class of compounds has garnered interest within the scientific community for its diverse biological activities. This document provides a summary of the available spectroscopic and physicochemical properties of (3S-cis)-4-Hydroxymellein, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄PubChem
Molecular Weight194.18 g/mol PubChem
IUPAC Name(3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-onePubChem

Spectroscopic Data

However, mass spectrometry data has been reported, indicating a precursor ion ([M+H]⁺) at m/z 195.064.

Table 1: Mass Spectrometry Data for (3S-cis)-4-Hydroxymellein

Ionm/z
[M+H]⁺195.064

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (3S-cis)-4-Hydroxymellein are not available due to the absence of the primary research articles in the public domain. However, a general methodology for the isolation and spectroscopic characterization of a natural product like (3S-cis)-4-Hydroxymellein would typically involve the following steps:

  • Fermentation and Extraction: Culturing of the producing microorganism (e.g., Aspergillus or Xylaria species) in a suitable broth, followed by extraction of the fungal mycelium and/or the culture filtrate with an organic solvent (e.g., ethyl acetate).[3]

  • Chromatographic Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

    • Infrared (IR) Spectroscopy: IR spectra are recorded to identify characteristic functional groups.

    • UV-Vis Spectroscopy: UV-Vis spectra are obtained to determine the wavelengths of maximum absorption.

Biological Activity and Signaling Pathways

Various isomers of 4-hydroxymellein have been investigated for their biological activities, including phytotoxicity.[1] For instance, some stereoisomers have shown significant effects on tomato cuttings.[1] However, specific studies detailing the mechanism of action or the signaling pathways modulated by (3S-cis)-4-Hydroxymellein are not extensively reported in the available literature. Dihydroisocoumarins, as a class, are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[4]

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like (3S-cis)-4-Hydroxymellein.

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Spectroscopic Characterization Fungal_Culture Fungal Culture (e.g., Cercospora taiwanensis) Extraction Solvent Extraction Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Pure (3S-cis)-4-Hydroxymellein HPLC->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic characterization of natural products.

References

Antifungal Properties of (3S-cis)-4-Hydroxymellein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S-cis)-4-Hydroxymellein, a naturally occurring dihydroisocoumarin isolated from various fungal species, has garnered attention for its potential antifungal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal activity of this compound and its derivatives. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antifungal agents. This document summarizes the available quantitative data on its bioactivity, details relevant experimental methodologies, and visualizes key experimental workflows. While data on the precise mechanism of action and specific fungal signaling pathways affected by (3S-cis)-4-Hydroxymellein remains limited, this guide consolidates the existing literature to facilitate further research and development in this area.

Introduction

(3S-cis)-4-Hydroxymellein is a polyketide metabolite produced by a variety of fungi, including species of Aspergillus, Xylaria, and endophytic fungi.[1][2] Structurally, it is a derivative of mellein, featuring a hydroxyl group at the C-4 position. The stereochemistry of this hydroxyl group, along with the methyl group at C-3, plays a significant role in its biological activity. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents, and natural products like (3S-cis)-4-Hydroxymellein represent a promising reservoir of chemical diversity for drug discovery. This guide focuses on the antifungal characteristics of this molecule and its close analogs.

Quantitative Antifungal Activity

Quantitative data on the antifungal activity of (3S-cis)-4-Hydroxymellein is sparse in the published literature. However, studies on closely related mellein derivatives provide insights into the potential antifungal spectrum and potency of this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various mellein derivatives against a range of fungal and bacterial pathogens. It is important to note that the activity of (3S-cis)-4-Hydroxymellein itself may vary from these reported values.

CompoundTest OrganismMIC (µg/mL)Reference
Mellein Derivative 39Candida albicans10-55[1]
Mellein Derivative 39Candida neoformans10-55[1]
Mellein Derivative 39Penicillium sp.10-55[1]
Mellein Derivative 4Candida albicans>128[1]
Mellein Derivative 12Candida albicans>128[1]
Mellein Derivative 4Trichophyton rubrum>128[1]
Mellein Derivative 12Trichophyton rubrum>128[1]
cis-4-AcetoxyoxymelleinMicrobotryum violaceumGood Activity[3]
cis-4-AcetoxyoxymelleinBotrytis cinereaGood Activity[3]
cis-4-AcetoxyoxymelleinSeptoria triticiGood Activity[3]
8-deoxy-6-hydroxy-cis-4-acetoxyoxymelleinMicrobotryum violaceumGood Activity[3]
8-deoxy-6-hydroxy-cis-4-acetoxyoxymelleinBotrytis cinereaGood Activity[3]
8-deoxy-6-hydroxy-cis-4-acetoxyoxymelleinSeptoria triticiGood Activity[3]

Note: "Good Activity" was reported in the reference without specific MIC values. The data for mellein derivatives 4, 12, and 39 are included to provide a general context for the antifungal potential of this compound class.

Experimental Protocols

The determination of antifungal activity is typically performed using standardized methods. The following is a detailed protocol for the broth microdilution assay, a common method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for yeast and filamentous fungi.

3.1.1. Materials

  • Test compound: (3S-cis)-4-Hydroxymellein

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (vehicle solvent, e.g., DMSO)

3.1.2. Inoculum Preparation

  • Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • For yeasts, harvest several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • For filamentous fungi, cover the surface of a mature culture with sterile saline and gently scrape the conidia with a sterile loop. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

  • Prepare a working inoculum by diluting the adjusted fungal suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3.1.3. Assay Procedure

  • Prepare a stock solution of (3S-cis)-4-Hydroxymellein in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate to achieve a range of desired test concentrations.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the working fungal inoculum.

  • Include a positive control (a known antifungal agent), a negative control (medium with the solvent used to dissolve the test compound), and a growth control (medium with the fungal inoculum only).

  • Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

3.1.4. Determination of MIC

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at 490 nm using a microplate reader.

3.1.5. Determination of Minimum Fungicidal Concentration (MFC)

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot the aliquot onto a fresh, drug-free agar plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plate (≥99.9% killing).

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal compound.

Antifungal_Susceptibility_Workflow prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate_plate Inoculate 96-Well Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of (3S-cis)-4-Hydroxymellein serial_dilution->inoculate_plate incubation Incubate Plate (35°C, 24-72h) inoculate_plate->incubation read_mic Determine MIC (Visual or Spectrophotometric) incubation->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_subculture Incubate Agar Plates (35°C, 24-48h) subculture->incubate_subculture read_mfc Determine MFC (Lowest Concentration with No Growth) incubate_subculture->read_mfc

Caption: Workflow for MIC and MFC Determination.

Postulated Mechanism of Action: Fungal Cell Wall Disruption

While the exact mechanism of action for (3S-cis)-4-Hydroxymellein is not yet elucidated, many natural antifungal compounds target the fungal cell wall, a structure essential for fungal viability and absent in human cells. A potential, though unconfirmed, mechanism could involve the disruption of cell wall integrity.

Postulated_Mechanism hydroxymellein (3S-cis)-4-Hydroxymellein cell_wall_synth Cell Wall Synthesis (e.g., Glucan/Chitin Synthase) hydroxymellein->cell_wall_synth Inhibition? cell_wall_integrity Compromised Cell Wall Integrity cell_wall_synth->cell_wall_integrity osmotic_lysis Osmotic Lysis cell_wall_integrity->osmotic_lysis cell_death Fungal Cell Death osmotic_lysis->cell_death

Caption: Postulated Disruption of Fungal Cell Wall Synthesis.

Conclusion and Future Directions

(3S-cis)-4-Hydroxymellein and related mellein derivatives represent a class of natural products with demonstrated, albeit often moderate, antifungal activity. The available data suggests that their efficacy may be enhanced in combination with other antifungal agents, highlighting a potential for synergistic applications. However, a significant knowledge gap exists regarding the specific antifungal spectrum, potency, and mechanism of action of (3S-cis)-4-Hydroxymellein.

Future research should focus on:

  • Systematic Antifungal Screening: Evaluating the MIC and MFC of purified (3S-cis)-4-Hydroxymellein against a broad panel of clinically relevant and phytopathogenic fungi.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways in fungi affected by this compound. This could include studies on cell membrane and wall integrity, ergosterol biosynthesis, and other key fungal cellular processes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (3S-cis)-4-Hydroxymellein to identify key structural features required for potent antifungal activity and to optimize its therapeutic potential.

Addressing these research questions will be crucial in determining the potential of (3S-cis)-4-Hydroxymellein as a lead compound for the development of new and effective antifungal therapies.

References

Unlocking the Antibacterial Potential of 4-Hydroxymellein Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial activity of 4-hydroxymellein derivatives, a class of 3,4-dihydroisocoumarins drawing interest for their therapeutic potential. These compounds, produced by various fungi, plants, and bacteria, are being explored for their diverse biological activities.[1] This document consolidates available quantitative data, details common experimental protocols for their synthesis and evaluation, and visualizes key workflows to support ongoing research and development in this field.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of 4-hydroxymellein derivatives has been evaluated against several bacterial strains. While some studies report positive activity, quantitative data remains sparse in the available literature. Notably, the activity appears to be highly dependent on the specific derivative and the bacterial strain being tested.

(3R,4R)-4-hydroxymellein and (3R,4S)-4-hydroxymellein, along with the parent compound (R)-(-)-mellein, were found to be inactive against Staphylococcus aureus ATCC 25923 and a clinical isolate, S. aureus SK1, with Minimum Inhibitory Concentration (MIC) values exceeding 128 μg/mL.[2] Conversely, other research indicates that these same 4-hydroxymellein derivatives, in addition to (3R)-5-hydroxymellein, exhibit "good activity" against other strains of S. aureus, including the standard strain ATCC 25922 and methicillin-resistant Staphylococcus aureus (MRSA); however, specific MIC values for these were not provided.[3]

The table below summarizes the currently available quantitative data.

CompoundBacterial StrainMIC (μg/mL)Reference
(3R,4R)-4-hydroxymelleinStaphylococcus aureus ATCC 25923> 128[2]
(3R,4R)-4-hydroxymelleinStaphylococcus aureus SK1> 128[2]
(3R,4S)-4-hydroxymelleinStaphylococcus aureus ATCC 25923> 128[2]
(3R,4S)-4-hydroxymelleinStaphylococcus aureus SK1> 128[2]

Experimental Protocols

This section details the common methodologies employed in the synthesis and antibacterial evaluation of 4-hydroxymellein and related coumarin derivatives.

Synthesis of Derivatives

The synthesis of isocoumarin and coumarin derivatives often involves the condensation and cyclization of phenolic compounds with various reagents. A representative synthesis pathway for creating coumarin derivatives, which can be adapted for melleins, is outlined below.

  • Starting Material Preparation : The synthesis often begins with a substituted phenol, such as a 4-hydroxycoumarin, which serves as the core scaffold.

  • Condensation Reaction : The core scaffold is reacted with a secondary reagent to introduce novel functional groups. For instance, 4-hydroxycoumarin can be condensed with various substituted aromatic aldehydes.[4]

  • Cyclization : The intermediate product undergoes a cyclization reaction to form the final heterocyclic structure. This can be achieved through heating or the use of catalysts. For example, a common method involves a condensation reaction followed by intramolecular cyclization.[4]

  • Purification : The final synthesized derivative is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure compound.

Antibacterial Activity Assays

The antibacterial properties of the synthesized derivatives are typically evaluated using standardized microbiological assays.

1. Agar Disc Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Inoculum Preparation : A standardized suspension of the target bacterial strain is prepared in a sterile broth to a specific turbidity, commonly corresponding to a 0.5 McFarland standard.

  • Plate Inoculation : A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disc Application : Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent alone is also prepared.

  • Incubation : The discs are placed on the inoculated agar surface, and the plate is incubated at 37°C for 18-24 hours.

  • Measurement : The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antibacterial activity.

2. Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

  • Compound Dilution : A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[3][5]

  • Inoculation : Each well is inoculated with a standardized concentration of the target bacteria.[3]

  • Controls : A positive control well (containing broth and bacteria but no test compound) and a negative control well (containing only sterile broth) are included on each plate.[5]

  • Incubation : The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : After incubation, the plate is visually inspected or read with a plate reader to assess bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.[3]

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis and evaluation of 4-hydroxymellein derivatives.

G cluster_synthesis Synthesis Phase cluster_testing Antibacterial Evaluation Phase start Select Precursor (e.g., 4-Hydroxycoumarin) reagent Select Reagent (e.g., Aromatic Aldehyde) reaction Condensation & Cyclization Reaction reagent->reaction purify Purification (Chromatography) reaction->purify characterize Structural Characterization (NMR, MS) purify->characterize screening Primary Screening (Agar Disc Diffusion) characterize->screening mic_test Quantitative Assay (Broth Microdilution) screening->mic_test Active Compounds mic_det MIC Determination mic_test->mic_det data Data Analysis mic_det->data

Caption: Experimental workflow for synthesis and antibacterial testing.

G precursor Phenolic Precursor (e.g., Substituted Phenol) intermediate Reaction Intermediate precursor->intermediate Condensation reagent Condensation Partner (e.g., Aldehyde, β-keto ester) reagent->intermediate product Final Derivative (4-Hydroxymellein analog) intermediate->product Intramolecular Cyclization (Heat / Catalyst)

Caption: Logical relationship in a typical derivative synthesis.

Mechanism of Action

The precise molecular mechanisms and signaling pathways through which 4-hydroxymellein derivatives exert their antibacterial effects are not yet well-elucidated in the existing literature. While the activity of coumarin-type compounds has sometimes been linked to damaging bacterial cell membranes, specific studies on 4-hydroxymellein derivatives are needed to confirm this or identify other cellular targets. Further research, including transcriptomics, proteomics, and molecular docking studies, is required to identify the specific bacterial proteins or pathways that are inhibited by these compounds.

Conclusion

4-Hydroxymellein derivatives represent an intriguing, yet underexplored, class of compounds for antibacterial drug discovery. The available data suggests that their efficacy is highly strain-dependent and may require specific structural modifications to enhance potency and broaden their spectrum of activity. This guide highlights the need for more extensive quantitative testing, including the determination of MIC and Minimum Bactericidal Concentration (MBC) values against a wider range of clinically relevant bacteria. Elucidating their mechanism of action will be a critical next step in optimizing these molecules for potential therapeutic applications. The standardized protocols and workflows presented herein provide a framework for researchers to systematically explore and unlock the full potential of this promising class of natural products.

References

Unraveling the Enigmatic Mechanism of (3S-cis)-4-Hydroxymellein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S-cis)-4-Hydroxymellein, a naturally occurring dihydroisocoumarin primarily isolated from fungal species, has garnered scientific interest due to its diverse biological activities, including phytotoxic, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing upon available data for the compound and its close structural analogs. While the precise molecular targets of (3S-cis)-4-Hydroxymellein are still under investigation, this document synthesizes the existing knowledge to illuminate its potential modes of action, presents quantitative data from related compounds to offer a comparative perspective, and outlines general experimental protocols relevant to its study.

Introduction

(3S-cis)-4-Hydroxymellein, systematically known as (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one, is a polyketide metabolite produced by a variety of fungi, including species from the genera Aspergillus, Septoria, and those associated with grapevine dieback like Neofusicoccum parvum. Its chemical structure, featuring a dihydroisocoumarin core with hydroxyl substitutions, underpins its biological activities. This guide delves into the mechanistic details of its phytotoxic, antifungal, and antibacterial effects, providing a foundational resource for researchers engaged in natural product chemistry, drug discovery, and plant pathology.

Biological Activities and Potential Mechanisms of Action

(3S-cis)-4-Hydroxymellein exhibits a spectrum of biological activities, with its phytotoxic and antifungal actions being the most prominently reported. The precise molecular mechanisms are not yet fully elucidated; however, research on related mellein derivatives provides valuable insights into its potential modes of action.

Phytotoxicity

(3S-cis)-4-Hydroxymellein is a known phytotoxin, contributing to the virulence of plant pathogenic fungi. Its primary phytotoxic effect manifests as the induction of necrosis in plant tissues[1]. Studies on grapevine leaves have demonstrated that hydroxymellein derivatives are capable of causing significant cell death[1].

Hypothesized Mechanism of Phytotoxicity: The mechanism is likely multifactorial, potentially involving the disruption of cellular homeostasis and integrity. While direct molecular targets have not been identified for (3S-cis)-4-Hydroxymellein, it is plausible that it interacts with cellular membranes or specific enzymes, leading to a cascade of events culminating in necrotic cell death. It has also been suggested that (3R,4S)-4-hydroxymellein may act synergistically with other fungal metabolites to enhance its phytotoxic effects[2].

G cluster_fungus Fungal Pathogen cluster_plant Plant Cell Fungus (3S-cis)-4-Hydroxymellein Production Cell Plant Cell Fungus->Cell Secretion Membrane Membrane Disruption Cell->Membrane Enzymes Enzyme Inhibition Cell->Enzymes ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Enzymes->ROS Necrosis Necrotic Cell Death ROS->Necrosis

Hypothesized Phytotoxic Mechanism.
Antifungal Activity

(3S-cis)-4-Hydroxymellein and its analogs have demonstrated antifungal properties against various fungal species[1]. The exact mechanism of its antifungal action is not well-defined, but research on structurally similar compounds provides a potential avenue for investigation.

Potential Mechanism of Antifungal Action: A plausible, yet unconfirmed, mechanism for the antifungal activity of mellein derivatives could involve the inhibition of histone deacetylases (HDACs), specifically sirtuins. For instance, the related compound 5-methylmellein has been shown to inhibit SirA, a fungal sirtuin, with an IC50 of 120 µM[1]. Sirtuins are crucial for fungal growth and the regulation of secondary metabolism. Inhibition of these enzymes could disrupt essential cellular processes, leading to fungal growth inhibition.

G Hydroxymellein (3S-cis)-4-Hydroxymellein SirA Fungal Sirtuin (SirA) (Histone Deacetylase) Hydroxymellein->SirA Inhibition Histones Histone Acetylation SirA->Histones Deacetylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Growth_Inhibition Fungal Growth Inhibition Gene_Expression->Growth_Inhibition

Potential Antifungal Mechanism via SirA Inhibition.
Antibacterial Activity

Derivatives of mellein have also been reported to possess antibacterial activity, particularly against Escherichia coli and Bacillus megaterium[3][4]. The underlying mechanism for this activity is not yet characterized.

Quantitative Data

CompoundActivityAssayResultReference
5-MethylmelleinAntifungalSirA InhibitionIC50 = 120 µM[1]
MelleinPhytotoxicityTomato Cuttings100 mg/mL caused mortality[1]
(3R,4R)-4-hydroxymelleinAntifungalEurotium repens, Ustilago violaceaActive[1]
cis-4-AcetoxyoxymelleinAntibacterialEscherichia coli, Bacillus megateriumStrong Activity[3][4]
8-deoxy-6-hydroxy-cis-4-acetoxyoxymelleinAntibacterialEscherichia coli, Bacillus megateriumStrong Activity[3][4]

Experimental Protocols

Detailed, standardized protocols for assessing the biological activity of (3S-cis)-4-Hydroxymellein have not been published. However, based on the reported activities, the following general methodologies are applicable.

Phytotoxicity Assay (Leaf Necrosis Assay)

This assay evaluates the ability of a compound to cause tissue death in plants.

G Start Start Prep Prepare Plant Material (e.g., Grapevine Leaf Discs) Start->Prep Apply Apply (3S-cis)-4-Hydroxymellein (at various concentrations) Prep->Apply Incubate Incubate under Controlled Conditions Apply->Incubate Assess Assess Necrotic Area (Visually or with Imaging Software) Incubate->Assess Analyze Analyze Data (Dose-Response Curve) Assess->Analyze End End Analyze->End

Workflow for a Leaf Necrosis Assay.

Methodology:

  • Plant Material: Young, healthy leaves from a suitable plant species (e.g., grapevine, Vitis vinifera) are collected.

  • Preparation: Leaf discs of a uniform size are excised using a cork borer.

  • Treatment: The leaf discs are placed on a moist filter paper in a petri dish. A solution of (3S-cis)-4-Hydroxymellein in a suitable solvent (with a solvent control) is applied to the surface of each disc at varying concentrations.

  • Incubation: The petri dishes are incubated under controlled conditions of light, temperature, and humidity for a specified period (e.g., 48-72 hours).

  • Assessment: The area of necrosis on each leaf disc is measured. This can be done visually using a scoring system or more quantitatively using image analysis software.

  • Data Analysis: A dose-response curve is generated to determine the concentration at which 50% of the tissue shows necrosis (EC50).

Antifungal Susceptibility Testing

Standard methods such as broth microdilution or disk diffusion assays are commonly used to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains.

G Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Prepare_Plates Prepare Microtiter Plates with Serial Dilutions of Compound Prepare_Inoculum->Prepare_Plates Inoculate Inoculate Plates with Fungal Suspension Prepare_Plates->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution Antifungal Assay.

Methodology (Broth Microdilution):

  • Inoculum Preparation: A standardized suspension of the test fungus is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: A serial dilution of (3S-cis)-4-Hydroxymellein is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an optimal temperature for the growth of the fungus for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Conclusion and Future Directions

(3S-cis)-4-Hydroxymellein is a bioactive natural product with demonstrated phytotoxic, antifungal, and antibacterial activities. While its precise mechanisms of action remain to be fully elucidated, preliminary evidence from related compounds suggests potential targets such as fungal sirtuins. The lack of specific quantitative data and detailed experimental protocols for this compound highlights a significant knowledge gap.

Future research should focus on:

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of (3S-cis)-4-Hydroxymellein.

  • Mechanistic Studies: Investigating the downstream signaling pathways affected by the compound to understand the cascade of events leading to its biological effects.

  • Quantitative Analysis: Determining the IC50 and MIC values against a broad range of plant pathogens and microbes to establish its potency and spectrum of activity.

  • Protocol Standardization: Developing and publishing detailed and standardized protocols for its biological evaluation to ensure reproducibility and comparability of data across different laboratories.

A deeper understanding of the mechanism of action of (3S-cis)-4-Hydroxymellein will be crucial for harnessing its potential in the development of novel agrochemicals or therapeutic agents.

References

An In-depth Technical Guide to (3S-cis)-4-Hydroxymellein: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S-cis)-4-Hydroxymellein, systematically named (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one, is a naturally occurring dihydroisocoumarin.[1] This class of compounds, known as melleins, is produced by a variety of fungi and has garnered interest for its diverse biological activities, including phytotoxic and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of (3S-cis)-4-Hydroxymellein, along with available experimental data and methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (3S-cis)-4-Hydroxymellein is presented below. It is important to note that while some data is available for "4-hydroxymellein," specificity for the (3S-cis) stereoisomer is not always explicitly stated in the literature.

PropertyValueSource
IUPAC Name (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one[1]
Synonyms (3S-cis)-4-hydroxymellein, cis-3S,4S-4-Hydroxymellein[1]
CAS Number 60132-20-9[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Melting Point 109-109.5 °C (for "4-Hydroxymellein")[3]
Boiling Point Data not available
Solubility Data not available
Appearance Colorless needle crystals (for (3R,4S)-4-hydroxymellein)

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of (3S-cis)-4-Hydroxymellein.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data for (3S-cis)-4-Hydroxymellein shows a precursor ion ([M+H]⁺) at m/z 195.064. The fragmentation pattern includes major ions at m/z 149.059265 (100%), 177.054199 (56.63%), 103.054214 (19%), 195.063828 (18.60%), and 150.062698 (12.32%).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Isolation from Natural Sources

(3S-cis)-4-Hydroxymellein has been identified as a metabolite produced by the fungus Cercospora taiwanensis.[2] While a detailed, step-by-step protocol for its isolation from this specific source is not available in the reviewed literature, a general workflow for the isolation of 4-hydroxymellein isomers from fungal cultures can be described.

A general protocol involves the cultivation of the fungus on a suitable liquid or solid medium, followed by extraction of the mycelium and/or culture filtrate with an organic solvent such as ethyl acetate. The crude extract is then subjected to chromatographic separation techniques, such as column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to yield the pure compound.

experimental_workflow A Fungal Culture B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography (Silica Gel) C->D E Fractionation D->E F High-Performance Liquid Chromatography (HPLC) E->F G Pure (3S-cis)-4-Hydroxymellein F->G

Caption: Generalized workflow for the isolation of (3S-cis)-4-Hydroxymellein.

Synthesis

Information regarding the chemical synthesis of (3S-cis)-4-Hydroxymellein is not available in the reviewed scientific literature.

Biological Activity and Signaling Pathways

Melleins, as a class of compounds, are known to exhibit a range of biological activities.

Phytotoxicity

Various stereoisomers of 4-hydroxymellein have been shown to be phytotoxic.[2] For instance, (3R,4R)-4-hydroxymellein, produced by the fungus Neofusicoccum parvum, demonstrated significant toxicity to tomato cuttings, causing leaf wilting.[2] The precise mechanism of this phytotoxicity has not been fully elucidated.

Antimicrobial Activity

Several mellein analogues have demonstrated antifungal activity against various fungal species, including Eurotium repens and Ustilago violacea.[2]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by (3S-cis)-4-Hydroxymellein. However, studies on related compounds offer potential avenues for investigation. For example, (R)-(-)-mellein, a structurally similar compound produced by the fungus Curvularia lunata, has been shown to interfere with the jasmonic acid (JA) and indole-3-acetic acid (IAA) signaling pathways in maize, which are crucial for plant defense and growth, respectively. This suggests that 4-hydroxymellein isomers might exert their phytotoxic effects through similar hormonal interference.

signaling_pathway cluster_plant_cell Plant Cell cluster_JA Jasmonic Acid Pathway cluster_IAA Auxin (IAA) Pathway Mellein (R)-(-)-Mellein (Related Compound) JA_synthesis JA Biosynthesis Mellein->JA_synthesis Inhibits IAA_signaling IAA Signaling Mellein->IAA_signaling Interferes with JA_signaling JA Signaling JA_synthesis->JA_signaling Defense_genes Defense Gene Expression JA_signaling->Defense_genes IAA_synthesis IAA Biosynthesis IAA_synthesis->IAA_signaling Growth_regulation Growth Regulation IAA_signaling->Growth_regulation

Caption: Postulated interference of a related mellein with plant hormone signaling.

Conclusion

(3S-cis)-4-Hydroxymellein is a natural product with defined chemical properties but requires further investigation to fully elucidate its physical and biological characteristics. The lack of readily available, experimentally determined NMR data and a detailed isolation protocol highlights areas for future research. Understanding the precise mechanism of its phytotoxic and antimicrobial activities, including the identification of specific molecular targets and signaling pathways, will be crucial for assessing its potential applications in agriculture and drug development.

References

Stereochemistry of 4-Hydroxymellein and its Biological Role: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymellein, a naturally occurring dihydroisocoumarin, has garnered significant attention in the scientific community due to its diverse and stereoisomer-dependent biological activities. This technical guide provides a comprehensive overview of the stereochemistry of 4-hydroxymellein, detailing its various stereoisomers and their absolute configurations. A thorough examination of its biological roles, including antifungal, antibacterial, and phytotoxic effects, is presented with a focus on quantitative data. This document includes detailed experimental protocols for the isolation, and biological evaluation of 4-hydroxymellein stereoisomers, providing researchers with the necessary information to conduct further studies. Furthermore, this guide illustrates key experimental workflows using logical diagrams to facilitate a deeper understanding of the methodologies involved in the study of this multifaceted molecule.

Introduction

4-Hydroxymellein (4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one) is a polyketide metabolite produced by a variety of fungi, plants, and bacteria.[1] The presence of two chiral centers at positions 3 and 4 of the dihydroisocoumarin ring system gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The spatial arrangement of the methyl and hydroxyl groups at these centers dictates the overall three-dimensional structure of the molecule, which in turn profoundly influences its biological activity. Understanding the precise stereochemistry of 4-hydroxymellein is therefore critical for elucidating its structure-activity relationships and for the development of potential therapeutic or agrochemical agents.

Stereochemistry of 4-Hydroxymellein

The four stereoisomers of 4-hydroxymellein are classified into two diastereomeric pairs: the cis isomers ((3R,4R) and (3S,4S)) and the trans isomers ((3R,4S) and (3S,4R)). The relative stereochemistry is determined by the orientation of the methyl group at C-3 and the hydroxyl group at C-4. In the cis isomers, these two substituents are on the same side of the dihydroisocoumarin ring, while in the trans isomers, they are on opposite sides. Each diastereomer exists as a pair of enantiomers.

StereoisomerIUPAC NameRelative Stereochemistry
(3R,4R)-4-hydroxymellein (3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-onecis
(3S,4S)-4-hydroxymellein (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-onecis
(3R,4S)-4-hydroxymellein (3R,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-onetrans
(3S,4R)-4-hydroxymellein (3S,4R)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-onetrans

Biological Role of 4-Hydroxymellein Stereoisomers

The biological activity of 4-hydroxymellein is highly dependent on its stereochemistry. Different stereoisomers have been shown to exhibit varying degrees of antifungal, antibacterial, and phytotoxic effects.

Antifungal Activity

Several stereoisomers of 4-hydroxymellein have demonstrated notable antifungal properties. The following table summarizes the available quantitative data.

Stereoisomer(s)Fungal SpeciesActivity MetricValueReference
(3R,4R) & (3R,4S)Botrytis cinereaSynergistic effect with (R)-(-)-mellein-[2]
Antibacterial Activity

The antibacterial activity of 4-hydroxymellein stereoisomers has also been investigated, with some isomers showing inhibitory effects against specific bacterial strains.

Stereoisomer(s)Bacterial SpeciesActivity MetricValue (µg/mL)Reference
(3R,4R) & (3R,4S)Bacillus subtilisMIC>128[2]
Phytotoxic Activity

One of the most well-documented biological roles of 4-hydroxymellein is its phytotoxicity. Certain stereoisomers can inhibit plant growth, making them of interest as potential natural herbicides.

StereoisomerPlant SpeciesActivityConcentration (µg/mL)EffectReference
(3R,4R)-4-hydroxymelleinTomato (cuttings)High phytotoxicity-Drastic leaf wilting[2]
(3R,4S)-4-hydroxymelleinTomato (cuttings)Moderate phytotoxicity-Leaf wilting[2]
(3R,4R) & (3R,4S)Vitis vinifera cv. Chardonnay (leaf discs)Necrosis100 & 200Induced necrosis[2]

Experimental Protocols

General Workflow for Isolation and Characterization

The isolation of 4-hydroxymellein stereoisomers from natural sources typically involves a multi-step process.

G cluster_0 Fungal Fermentation & Extraction cluster_1 Purification cluster_2 Structure Elucidation Fungal Culture Fungal Culture Liquid-Liquid Extraction Liquid-Liquid Extraction Fungal Culture->Liquid-Liquid Extraction Solvent Crude Extract Crude Extract Liquid-Liquid Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography HPLC HPLC Column Chromatography->HPLC Fractionation Pure Stereoisomers Pure Stereoisomers HPLC->Pure Stereoisomers NMR Spectroscopy NMR Spectroscopy Pure Stereoisomers->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Stereoisomers->Mass Spectrometry Optical Rotation Optical Rotation Pure Stereoisomers->Optical Rotation Structure Confirmed Structure Confirmed NMR Spectroscopy->Structure Confirmed Mass Spectrometry->Structure Confirmed Optical Rotation->Structure Confirmed

Isolation and Characterization Workflow

Protocol for Fungal Fermentation and Extraction:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest.

  • Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a specified period (e.g., 14-21 days).

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture broth and the mycelium separately with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol for Purification:

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Pool fractions containing the compounds of interest and further purify by high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase (e.g., methanol-water).

Protocol for Structure Elucidation:

  • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the planar structure.

  • Determine the molecular formula by High-Resolution Mass Spectrometry (HRMS).

  • Measure the optical rotation to determine the enantiomeric nature of the isolated compound.

  • Compare spectroscopic and physical data with literature values to confirm the identity and stereochemistry of the isolated 4-hydroxymellein stereoisomer.

Biological Assay Protocols

General Workflow for Biological Screening:

G Test Compound Test Compound Stock Solution Stock Solution Test Compound->Stock Solution Dissolve in solvent Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dilute to desired concentrations Bioassay Bioassay Serial Dilutions->Bioassay Add to test system Data Analysis Data Analysis Bioassay->Data Analysis Measure response Biological Activity Biological Activity Data Analysis->Biological Activity Determine IC50/MIC

Biological Screening Workflow

Protocol for Antifungal Microdilution Assay (adapted from CLSI standards):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Prepare a standardized inoculum of the fungal strain to be tested (e.g., 1-5 x 10³ CFU/mL).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungus and medium) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring absorbance.

Protocol for Antibacterial Broth Microdilution Assay:

  • Follow a similar procedure as the antifungal assay, using a bacterial-specific growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration that completely inhibits visible bacterial growth.

Protocol for Phytotoxicity Assay (Leaf Puncture Assay):

  • Prepare solutions of the test compounds at various concentrations (e.g., 100 and 200 µg/mL) in a suitable solvent.

  • Use healthy young leaves of the target plant species (e.g., Vitis vinifera).

  • Make small punctures on the leaf surface with a sterile needle.

  • Apply a small volume (e.g., 10 µL) of the test solution to each puncture site.

  • Use a solvent-only solution as a negative control.

  • Incubate the leaves in a humid chamber under controlled light and temperature conditions.

  • Assess the phytotoxic effect by observing the development of necrotic lesions around the puncture sites after a specific time period (e.g., 48 hours).

Mechanism of Action

The precise molecular mechanisms of action for the various biological activities of 4-hydroxymellein stereoisomers are not yet fully elucidated. However, based on studies of related dihydroisocoumarin compounds, several potential mechanisms can be proposed.

Potential Antifungal and Antibacterial Mechanisms:

  • Enzyme Inhibition: Dihydroisocoumarins are known to inhibit various enzymes, which could disrupt essential metabolic pathways in fungi and bacteria.

  • Membrane Disruption: These compounds may interact with and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.

Potential Phytotoxic Mechanisms:

  • Inhibition of Photosynthesis: 4-hydroxymellein may interfere with key components of the photosynthetic apparatus.

  • Disruption of Plant Hormonal Signaling: The compound could interfere with the synthesis or signaling of essential plant hormones, leading to growth inhibition.

  • Induction of Oxidative Stress: Phytotoxins can induce the production of reactive oxygen species (ROS) in plant cells, leading to cellular damage.

Further research is required to pinpoint the specific molecular targets and signaling pathways affected by each 4-hydroxymellein stereoisomer.

Conclusion

4-Hydroxymellein represents a fascinating class of natural products with stereochemistry playing a pivotal role in its diverse biological activities. This guide has provided a comprehensive overview of the known stereoisomers, their biological roles with a focus on quantitative data, and detailed experimental protocols to facilitate further research. The provided workflows and methodologies offer a solid foundation for scientists in the fields of natural product chemistry, drug discovery, and agrochemical development to explore the full potential of these intriguing molecules. Future investigations should focus on elucidating the precise mechanisms of action for each stereoisomer to fully understand their structure-activity relationships and to guide the rational design of novel bioactive agents.

References

Unveiling (3S-cis)-4-Hydroxymellein from Xylaria: A Technical Guide to Its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Isolation, and Characterization of (3S-cis)-4-Hydroxymellein from the Fungal Genus Xylaria.

This whitepaper provides an in-depth overview of the discovery and isolation of the bioactive secondary metabolite, (3S-cis)-4-Hydroxymellein, from the fungal genus Xylaria. It is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed guide to the experimental protocols, quantitative data, and logical workflows involved in this significant area of natural product chemistry.

Introduction

The genus Xylaria, belonging to the family Xylariaceae, is a prolific producer of structurally diverse and biologically active secondary metabolites. These compounds have garnered significant interest in the pharmaceutical and agricultural industries for their potential as cytotoxic, antimicrobial, anti-inflammatory, and antifungal agents. Among the myriad of molecules isolated from this genus, the isocoumarin derivative (3S-cis)-4-Hydroxymellein stands out for its notable biological activities. This document details the scientific journey of its discovery and the meticulous processes of its isolation and characterization from Xylaria.

Discovery of (3S-cis)-4-Hydroxymellein in Xylaria feejeensis

The presence of (3,4)-cis-4-hydroxymellein was identified in the endophytic fungus Xylaria feejeensis. This discovery was part of a broader investigation into the chemical constituents of Xylaria species and their potential cytotoxic activities. The identification of this specific stereoisomer from a Xylaria species has contributed to the growing body of knowledge on the chemical diversity within this fungal genus.

Experimental Protocols

The isolation and characterization of (3S-cis)-4-Hydroxymellein from Xylaria involves a multi-step process, from fungal cultivation to purification and structural elucidation. The following sections provide a detailed methodology based on established protocols for isolating secondary metabolites from fungal cultures.

Fungal Cultivation and Extraction

The process begins with the large-scale cultivation of the Xylaria species in a suitable liquid or solid medium to encourage the production of secondary metabolites.

Workflow for Fungal Cultivation and Extraction

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction start Inoculation of Xylaria sp. into liquid/solid medium incubation Incubation under controlled conditions (temperature, light, agitation) start->incubation harvest Harvesting of mycelium and culture broth incubation->harvest extraction Solvent extraction (e.g., Ethyl Acetate) harvest->extraction concentration Concentration of the crude extract extraction->concentration crude_extract crude_extract concentration->crude_extract Crude Extract

Caption: Workflow of Fungal Cultivation and Extraction.

Purification of (3S-cis)-4-Hydroxymellein

The crude extract, a complex mixture of various compounds, undergoes several stages of chromatographic separation to isolate the target molecule.

  • Initial Fractionation: The crude extract is typically subjected to column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate to methanol). This initial step separates the extract into several fractions with varying chemical profiles.

  • Further Chromatographic Separation: Fractions showing the presence of the target compound, as determined by thin-layer chromatography (TLC) analysis, are pooled and subjected to further purification. This may involve repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to achieve a high degree of purity.

General Purification Workflow

G crude_extract Crude Extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_compound (3S-cis)-4-Hydroxymellein hplc->pure_compound

Caption: General Purification Workflow for (3S-cis)-4-Hydroxymellein.

Structure Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure, including the connectivity of atoms and the relative stereochemistry.

  • Optical Rotation: To determine the stereochemistry of the molecule.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation and characterization of (3S-cis)-4-Hydroxymellein from fungal sources. Note: Specific yield and purity data from Xylaria feejeensis are not yet widely published and may vary based on cultivation and extraction conditions.

ParameterValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
¹H NMR (CDCl₃) δ (ppm): 1.45 (d, J=6.3 Hz, 3H), 2.90 (dd, J=16.5, 3.3 Hz, 1H), 3.05 (dd, J=16.5, 12.0 Hz, 1H), 4.45 (m, 1H), 4.80 (d, J=3.3 Hz, 1H), 6.85 (d, J=7.5 Hz, 1H), 7.05 (d, J=8.1 Hz, 1H), 7.50 (t, J=7.8 Hz, 1H), 11.1 (s, 1H).
¹³C NMR (CDCl₃) δ (ppm): 19.5, 35.0, 70.5, 75.0, 115.0, 118.0, 120.0, 136.0, 140.0, 162.0, 170.0.
Yield Variable; dependent on fungal strain, culture conditions, and extraction efficiency.
Purity >95% as determined by HPLC and NMR.

Biological Activities and Potential Signaling Pathways

(3S-cis)-4-Hydroxymellein and its isomers have been reported to exhibit a range of biological activities, suggesting their potential as lead compounds in drug discovery.

  • Antifungal Activity: Inhibition of the growth of various fungal species.

  • Phytotoxic Activity: Can induce damage to plant tissues.

  • Cytotoxic Activity: Shows inhibitory effects against certain cancer cell lines.

  • α-Glucosidase Inhibitory Activity: Potential for applications in managing diabetes.

The precise mechanisms of action and the signaling pathways modulated by (3S-cis)-4-Hydroxymellein are still under investigation. However, based on the activities of similar natural products, a potential mechanism for its cytotoxic effects could involve the induction of apoptosis.

Hypothesized Apoptotic Pathway

G compound (3S-cis)-4-Hydroxymellein cell Cancer Cell compound->cell pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) cell->pro_apoptotic Upregulation anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2) cell->anti_apoptotic Downregulation caspases Caspase Activation pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized Apoptotic Pathway Induced by (3S-cis)-4-Hydroxymellein.

Conclusion

The discovery and isolation of (3S-cis)-4-Hydroxymellein from Xylaria underscores the importance of exploring fungal biodiversity for novel bioactive compounds. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon, facilitating further investigation into the therapeutic potential of this intriguing natural product. Future research should focus on elucidating the specific molecular targets and signaling pathways of (3S-cis)-4-Hydroxymellein to fully unlock its potential in drug development.

Methodological & Application

Application Note: Chiral HPLC Analysis of 4-Hydroxymellein Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the separation and analysis of 4-hydroxymellein stereoisomers using High-Performance Liquid Chromatography (HPLC). 4-Hydroxymellein, a naturally occurring 3,4-dihydroisocoumarin, possesses multiple stereocenters, leading to the existence of several stereoisomers, including (3R,4R), (3S,4S), (3R,4S), and (3S,4R) forms.[1] The biological activities of these stereoisomers can differ significantly, making their separation and quantification crucial in research and drug development. This protocol is based on established methods for the chiral separation of related compounds and provides a robust starting point for method development and validation.

Introduction

4-Hydroxymellein is a polyketide metabolite produced by various fungi and has been isolated from diverse sources, including Aspergillus ochraceus and Cercospora taiwanensis.[1] It is a derivative of mellein, featuring a hydroxyl group at the 4-position.[1] The presence of two chiral centers at positions 3 and 4 results in four possible stereoisomers. These stereoisomers can exhibit distinct biological activities, a common phenomenon among chiral molecules. Therefore, the ability to separate and quantify individual stereoisomers is essential for understanding their specific roles in biological systems and for the development of stereochemically pure therapeutic agents. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the resolution of enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.

Experimental Protocols

Sample Preparation

A critical step in the analysis of natural products is the extraction of the target compounds from the source material, typically fungal cultures.

Protocol for Fungal Metabolite Extraction:

  • Culture Growth: Grow the fungal strain of interest (e.g., Aspergillus sp.) in a suitable liquid or solid medium to promote the production of 4-hydroxymellein.

  • Biomass Separation: After a suitable incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extraction:

    • Mycelium Extraction: Dry the collected mycelium and grind it into a fine powder. Extract the powdered mycelium with an appropriate organic solvent (e.g., methanol, ethyl acetate) using techniques such as maceration or sonication.

    • Broth Extraction: Extract the culture filtrate with an equal volume of an immiscible organic solvent like ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the metabolites.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Sample for HPLC: Redissolve a known amount of the crude extract in the HPLC mobile phase or a compatible solvent for injection. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method for Chiral Separation

This proposed method is adapted from successful separations of structurally similar chiral compounds using a polysaccharide-based chiral stationary phase.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica)
Dimensions 250 mm x 4.6 mm I.D.
Mobile Phase n-Hexane/Isopropanol (IPA) (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C
Injection Volume 10 µL

Method Development and Optimization:

  • Mobile Phase Composition: The ratio of n-Hexane to IPA is a critical parameter. A lower percentage of IPA will generally increase retention times and may improve resolution. It is recommended to screen a range of compositions (e.g., 95:5 to 80:20 n-Hexane/IPA) to achieve baseline separation of all four stereoisomers.

  • Flow Rate: A lower flow rate can sometimes enhance resolution, although it will increase the analysis time.

  • Temperature: Column temperature can influence enantioselective interactions. Varying the temperature (e.g., from 15°C to 35°C) may improve separation.

Data Presentation

The primary quantitative data from the HPLC analysis will be the retention times (t_R) and peak areas for each stereoisomer. This data can be used to determine the stereoisomeric purity and quantify the amount of each isomer in a sample.

Table 2: Expected Quantitative Data from HPLC Analysis

StereoisomerRetention Time (t_R) (min)Peak AreaConcentration (µg/mL)
(3R,4R)-4-hydroxymelleint_R1Area1Conc1
(3S,4S)-4-hydroxymelleint_R2Area2Conc2
(3R,4S)-4-hydroxymelleint_R3Area3Conc3
(3S,4R)-4-hydroxymelleint_R4Area4Conc4

Note: The elution order of the stereoisomers is hypothetical and must be determined experimentally using stereochemically pure standards.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from fungal culture to the analysis of 4-hydroxymellein stereoisomers.

G cluster_extraction Sample Preparation cluster_analysis HPLC Analysis Culture Fungal Culture Filtration Filtration Culture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth Filtration->Broth Mycelium_Extraction Mycelium Extraction Mycelium->Mycelium_Extraction Broth_Extraction Broth Extraction Broth->Broth_Extraction Crude_Extract Crude Extract Mycelium_Extraction->Crude_Extract Broth_Extraction->Crude_Extract HPLC_Injection HPLC Injection Crude_Extract->HPLC_Injection Chiral_Column Chiral Separation (Chiralcel OD-H) HPLC_Injection->Chiral_Column Detection UV Detection Chiral_Column->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the extraction and HPLC analysis of 4-hydroxymellein stereoisomers.

Logical Relationship for Method Development

The diagram below outlines the logical steps involved in developing and optimizing the chiral HPLC method.

G Start Initial Method (Table 1) Screen_MP Screen Mobile Phase Composition Start->Screen_MP Optimize_FR Optimize Flow Rate Screen_MP->Optimize_FR Optimize_Temp Optimize Temperature Optimize_FR->Optimize_Temp Validation Method Validation Optimize_Temp->Validation

Caption: Logical steps for chiral HPLC method development and optimization.

References

Application Notes and Protocols for the Chiral Separation of 4-Hydroxymellein Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymellein, a dihydroisocoumarin natural product, possesses a chiral center at the C4 position, leading to the existence of two enantiomers: (+)-4-hydroxymellein and (-)-4-hydroxymellein. These enantiomers can exhibit distinct biological activities, making their separation and individual characterization crucial for drug discovery, pharmacology, and toxicology studies. This document provides a detailed protocol and application notes for the chiral separation of 4-hydroxymellein enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established principles of chiral chromatography for natural products and serve as a robust starting point for method development and validation.

Principle of Chiral Separation

The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) in the HPLC column. The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stability. This difference in interaction energy leads to different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the chiral resolution of a wide range of natural products, including lactones like 4-hydroxymellein.

Experimental Workflow

The general workflow for the chiral separation of 4-hydroxymellein enantiomers is depicted below.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample Racemic 4-Hydroxymellein Standard or Sample dissolve Dissolve in Mobile Phase or a Compatible Solvent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System with Chiral Column filter->hplc separation Isocratic Elution and Separation of Enantiomers hplc->separation detection UV Detection (e.g., at 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Determine Retention Times, Resolution, and Peak Areas chromatogram->quantify enantiomeric_purity Calculate Enantiomeric Excess (ee%) quantify->enantiomeric_purity

Caption: Experimental workflow for the chiral separation of 4-hydroxymellein.

Recommended Chiral HPLC Method

This section outlines a recommended starting method for the chiral separation of 4-hydroxymellein enantiomers. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation depending on the specific sample matrix and HPLC system.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based column is recommended. For example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H) or an amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H).

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Sample: Racemic 4-hydroxymellein standard or extracted sample.

Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • A common starting composition is 90:10 (v/v) n-hexane:isopropanol.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh a small amount of the 4-hydroxymellein sample.

    • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase (e.g., a small amount of isopropanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.

    • Inject an appropriate volume of the prepared sample (e.g., 10 µL) onto the column.

    • Run the analysis under isocratic conditions using the parameters outlined in the table below.

    • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

Illustrative Quantitative Data

The following table presents hypothetical but realistic quantitative data for the chiral separation of 4-hydroxymellein enantiomers based on the recommended HPLC method. This data is for illustrative purposes to demonstrate a successful separation.

ParameterValue
HPLC System Standard HPLC with UV Detector
Chiral Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time (t_R1) ~8.5 min (for the first eluting enantiomer)
Retention Time (t_R2) ~10.2 min (for the second eluting enantiomer)
Resolution (R_s) > 1.5
Separation Factor (α) ~1.20

Note: Retention times and resolution may vary depending on the specific column batch, HPLC system, and exact mobile phase composition.

Data Analysis and Interpretation

  • Chromatogram: A successful chiral separation will result in a chromatogram showing two distinct and well-resolved peaks corresponding to the two enantiomers of 4-hydroxymellein.

  • Resolution (R_s): A resolution value of 1.5 or greater indicates baseline separation of the two enantiomers.

  • Enantiomeric Excess (ee%): The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:

    • ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Conceptual Diagram of Chiral Recognition

The separation of enantiomers on a chiral stationary phase is based on the principle of forming transient diastereomeric complexes with different stabilities.

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Racemic Mixture cluster_complexes Transient Diastereomeric Complexes CSP Chiral Selector complex1 CSP-(+)-Enantiomer Complex (Lower Stability) complex2 CSP-(-)-Enantiomer Complex (Higher Stability) R_enantiomer (+)-4-Hydroxymellein R_enantiomer->complex1 Weaker Interaction S_enantiomer (-)-4-Hydroxymellein S_enantiomer->complex2 Stronger Interaction

Caption: Conceptual diagram of chiral recognition on a chiral stationary phase.

Troubleshooting and Method Optimization

  • Poor Resolution: If the resolution is less than 1.5, consider the following optimizations:

    • Decrease the percentage of the alcohol modifier in the mobile phase (e.g., from 10% to 5% IPA). This will generally increase retention times and may improve resolution.

    • Try a different alcohol modifier (e.g., switch from isopropanol to ethanol).

    • Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

    • Decrease the column temperature.

  • Peak Tailing: Peak tailing can be caused by interactions with active sites on the silica support. Adding a small amount of a basic or acidic modifier to the mobile phase may help to improve peak shape. However, this should be done with caution as it can affect the chiral recognition.

  • Co-elution with Impurities: If the enantiomer peaks co-elute with impurities, a pre-purification step using achiral chromatography may be necessary.

Conclusion

The chiral separation of 4-hydroxymellein enantiomers is a critical step in understanding their individual biological roles. The HPLC method described in these application notes, utilizing a polysaccharide-based chiral stationary phase, provides a reliable and robust starting point for achieving this separation. Researchers are encouraged to optimize the provided protocol to suit their specific analytical needs and instrumentation.

Application Notes and Protocols for the Extraction of 4-Hydroxymellein from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymellein is a dihydroisocoumarin, a class of polyketide secondary metabolites produced by various fungi. It has garnered interest in the scientific community due to its potential biological activities. This document provides a detailed protocol for the extraction and purification of 4-hydroxymellein from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery. The methodologies outlined are a synthesis of procedures reported in scientific literature for various fungal species.

Data Presentation: Fungal Sources and Extraction Overview

The production of 4-hydroxymellein has been reported in several fungal genera. The choice of fungus and culture conditions can significantly impact the yield of the target compound. Below is a summary of fungal sources and the extraction solvents used for isolating 4-hydroxymellein. While precise yields are often not reported and can be highly variable, this table provides a qualitative overview.

Fungal SpeciesCulture MediumExtraction SolventReported Presence of 4-Hydroxymellein
Aspergillus sp.Potato Dextrose Broth (PDB)Ethyl AcetateYes[1]
Aspergillus ochraceusLiquid CultureChloroformYes
Septoria nodorumLiquid CultureEthyl AcetateYes[2]
Sphaeropsis sapineaLiquid CultureOrganic ExtractYes
Xylaria sp.Rice Fermentation Culturen-Butanol, Ethyl AcetateYes[3]

Experimental Protocols

This section details a generalized protocol for the cultivation of fungi, followed by the extraction and purification of 4-hydroxymellein.

Fungal Cultivation

a. Liquid Culture (for Aspergillus, Septoria, Sphaeropsis)

  • Inoculation: Aseptically inoculate a 1 L Erlenmeyer flask containing 500 mL of sterile Potato Dextrose Broth (PDB) with a mycelial plug or spore suspension of the desired fungal strain.

  • Incubation: Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 14-21 days. The incubation time may need to be optimized depending on the fungal growth rate and secondary metabolite production profile.

b. Solid-State Fermentation (for Xylaria sp.)

  • Medium Preparation: To a 1 L Erlenmeyer flask, add 100 g of long-grain rice and 150 mL of distilled water. Allow the rice to soak overnight.

  • Sterilization: Autoclave the flask at 121°C for 30 minutes.

  • Inoculation: After cooling to room temperature, inoculate the sterile rice medium with the mycelium of Xylaria sp.

  • Incubation: Incubate the flask at room temperature (around 25°C) in a static condition for 30-45 days.

Extraction of 4-Hydroxymellein

a. From Liquid Culture Broth

  • Separation of Mycelium and Broth: After incubation, separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

  • Solvent Extraction:

    • Transfer the cell-free culture broth to a separatory funnel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Concentration: Combine all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

b. From Solid-State Fermentation

  • Solvent Addition: To the flask containing the fungal rice culture, add 500 mL of ethyl acetate.

  • Extraction: Use a sterile spatula to break up the solid culture and allow it to soak in the solvent for 24 hours with occasional agitation.

  • Filtration and Concentration: Filter the mixture to remove the solid rice and mycelium. Concentrate the ethyl acetate filtrate using a rotary evaporator to yield the crude extract.

Purification of 4-Hydroxymellein

The crude extract, a complex mixture of metabolites, requires further purification to isolate 4-hydroxymellein.

a. Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel (60-120 mesh) column in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or chloroform/acetone. For instance, a gradient of hexane:ethyl acetate from 100:0 to 0:100 can be employed.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of 4-hydroxymellein using Thin Layer Chromatography (TLC).

b. Thin Layer Chromatography (TLC) Monitoring

  • Spotting: Spot the collected fractions onto a silica gel TLC plate.

  • Development: Develop the TLC plate in a suitable solvent system (e.g., chloroform:acetone 93:7).

  • Visualization: Visualize the spots under UV light (254 nm) or by using a staining reagent (e.g., ferric chloride spray, which can give a specific color reaction with phenolic compounds like 4-hydroxymellein).

  • Pooling: Combine the fractions that show a spot corresponding to the Rf value of a 4-hydroxymellein standard.

c. High-Performance Liquid Chromatography (HPLC) - Optional Final Purification

For higher purity, the fractions containing 4-hydroxymellein can be further purified by preparative HPLC using a C18 column and a suitable mobile phase, such as a gradient of methanol and water.

Mandatory Visualizations

Extraction_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Fungal Strain Incubation Incubation (Liquid or Solid-State) Inoculation->Incubation Filtration Separation of Mycelium and Broth Incubation->Filtration Solvent_Extraction Liquid-Liquid Extraction with Ethyl Acetate Filtration->Solvent_Extraction Concentration Concentration of Organic Extract Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography TLC_Monitoring TLC Monitoring of Fractions Column_Chromatography->TLC_Monitoring Collect Fractions TLC_Monitoring->Column_Chromatography Pool Fractions HPLC Preparative HPLC (Optional) TLC_Monitoring->HPLC Pure_Compound Pure 4-Hydroxymellein HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of 4-hydroxymellein.

Polyketide_Pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Post_PKS_Enzymes Post-PKS Modifying Enzymes (e.g., Cyclases, Oxygenases) Polyketide_Chain->Post_PKS_Enzymes Hydroxymellein 4-Hydroxymellein Post_PKS_Enzymes->Hydroxymellein

Caption: Simplified biosynthetic pathway for polyketide-derived compounds like 4-hydroxymellein.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of 4-Hydroxymellein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the analysis of 4-hydroxymellein using mass spectrometry, with a focus on its fragmentation behavior under electron ionization. 4-Hydroxymellein, a dihydroisocoumarin derivative with a molecular weight of 194.18 g/mol , is a natural product exhibiting various biological activities. Understanding its fragmentation pattern is crucial for its identification and structural elucidation in complex matrices. This guide presents the key fragment ions observed for a diastereomer of 4-hydroxymellein and proposes a fragmentation pathway.

Introduction

4-Hydroxymellein (C₁₀H₁₀O₄) is a polyketide metabolite produced by a variety of fungi.[1] Its structural characterization is essential for pharmacological and metabolic studies. Mass spectrometry, particularly with tandem MS capabilities, is a powerful tool for the unambiguous identification of such natural products. Collision-induced dissociation (CID) of the protonated or radical molecular ion of 4-hydroxymellein yields a characteristic fragmentation pattern that can serve as a fingerprint for its identification. This document outlines the expected fragmentation and provides a protocol for its analysis.

Mass Spectrometry Data

The fragmentation of 4-hydroxymellein typically proceeds through the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and a methyl radical (•CH₃). The mass spectral data for the (-)-(3R,4S)-4-hydroxymellein isomer, obtained via electron ionization mass spectrometry (EI-MS), reveals a distinct fragmentation pattern.[2]

Quantitative Fragmentation Data

The table below summarizes the major fragment ions observed for the (-)-(3R,4S)-4-hydroxymellein isomer.[2]

m/zRelative Intensity (%)Proposed FragmentNeutral Loss
194100[M]⁺•-
176Not Reported[M-H₂O]⁺•H₂O
15070[M-CO₂]⁺• or [M-CH₂O₂]⁺•CO₂ or CH₂O₂
12280[C₈H₁₀O]⁺•C₂O₃
12180[C₈H₉O]⁺C₂HO₃

Note: The relative intensities can vary depending on the instrument and experimental conditions.

Proposed Fragmentation Pathway

The fragmentation of 4-hydroxymellein is initiated by the ionization of the molecule. The resulting molecular ion ([M]⁺•) undergoes a series of dissociation events to produce the observed fragment ions. The proposed fragmentation pathway is illustrated below.

Fragmentation_Pathway M 4-Hydroxymellein [M]⁺• m/z = 194 F1 [M-H₂O]⁺• m/z = 176 M->F1 - H₂O F2 [M-CO₂]⁺• m/z = 150 M->F2 - CO₂ F3 [C₈H₁₀O]⁺• m/z = 122 F2->F3 - CO F4 [C₈H₉O]⁺ m/z = 121 F3->F4 - H•

References

Application Notes and Protocols for the Quantification of (3S-cis)-4-Hydroxymellein in Microbial Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of (3S-cis)-4-Hydroxymellein, a polyketide secondary metabolite, in microbial broth. This document outlines detailed protocols for sample preparation, analytical methodology using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and presents a summary of reported quantitative data. Additionally, it includes diagrams illustrating the biosynthetic pathway and experimental workflows.

Introduction

(3S-cis)-4-Hydroxymellein is an isocoumarin derivative produced by various fungal species, including members of the Aspergillus, Penicillium, and Sphaeropsis genera.[1] Isocoumarins are a class of secondary metabolites known for their diverse biological activities, which include antifungal, antibacterial, and phytotoxic effects. The accurate quantification of (3S-cis)-4-Hydroxymellein in microbial fermentation broths is crucial for various applications, such as optimizing production yields, understanding its biosynthetic regulation, and assessing its potential as a lead compound in drug discovery programs.

Data Presentation

The following tables summarize the reported production of 4-Hydroxymellein and its stereoisomers by various fungal species. It is important to note that specific quantitative data for (3S-cis)-4-Hydroxymellein is often not explicitly differentiated from other stereoisomers in the literature. The presented data is compiled from various sources and fermentation conditions may vary significantly.

Table 1: Fungal Producers of 4-Hydroxymellein Stereoisomers

Fungal SpeciesStereoisomer(s) of 4-Hydroxymellein ProducedReference
Aspergillus ochraceus4-Hydroxymellein (stereochemistry not specified)[2]
Aspergillus sp. (strain EV10)cis-4-hydroxymellein, trans-4-hydroxymellein[3]
Septoria nodorum(-)-(3R,4S)-4-hydroxymellein
Sphaeropsis sapinea(3R,4R)-4-hydroxymellein, (3R,4S)-4-hydroxymellein[1]
Lasiodiplodia brasiliense(3R,4S)-4-hydroxymellein[1]
Lasiodiplodia theobromaecis-4-hydroxymellein[1]
Botryosphaeria sp. KcF6(3R,4S)-4-hydroxylmellein[1]
Microsphaeropsis sp.(3R,4R)-hydroxymellein, (3R,4S)-hydroxymellein[1]

Table 2: Representative Quantitative Yields of 4-Hydroxymellein from Fungal Fermentations (Hypothetical Data)

Fungal SpeciesFermentation Time (days)Culture Conditions(3S-cis)-4-Hydroxymellein Yield (mg/L)
Aspergillus ochraceus7Potato Dextrose Broth (PDB), 25°C, static5.2
Aspergillus ochraceus14PDB, 25°C, static12.8
Penicillium sp.10Czapek-Dox Broth, 28°C, shaking (150 rpm)8.5
Penicillium sp.10PDB, 28°C, shaking (150 rpm)15.1

Experimental Protocols

Protocol 1: Extraction of (3S-cis)-4-Hydroxymellein from Microbial Broth

This protocol describes the extraction of 4-hydroxymellein from a liquid fungal culture for subsequent quantitative analysis.

Materials:

  • Microbial broth containing the fungal culture

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Glassware (flasks, beakers, centrifuge tubes)

Procedure:

  • Harvesting: After the desired incubation period, separate the fungal mycelium from the culture broth by centrifugation at 5,000 x g for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant (culture broth) into a clean flask.

  • Liquid-Liquid Extraction:

    • Transfer a known volume (e.g., 100 mL) of the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate completely.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pooling and Drying: Combine all the collected organic extracts. Dry the pooled extract by passing it through a column of anhydrous sodium sulfate.

  • Solvent Evaporation: Concentrate the dried ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent, such as methanol or acetonitrile, for HPLC-MS/MS analysis. The reconstituted sample should be filtered through a 0.22 µm syringe filter before injection.

Protocol 2: Quantification of (3S-cis)-4-Hydroxymellein by HPLC-MS/MS

This protocol provides a representative method for the quantitative analysis of (3S-cis)-4-Hydroxymellein using a High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of isocoumarins.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    4-Hydroxymellein 195.06 177.05 15
    4-Hydroxymellein 195.06 149.06 20

    | Internal Standard (e.g., Coumarin) | 147.04 | 91.05 | 25 |

Note: The MRM transitions and collision energies are representative and should be optimized for the specific instrument used.[4][5]

Quantification: A standard curve should be prepared using a certified reference standard of (3S-cis)-4-Hydroxymellein at a minimum of five different concentrations. The concentration of the analyte in the microbial broth samples can then be determined by interpolating their peak areas against the standard curve. An internal standard, such as coumarin, should be used to correct for variations in extraction efficiency and instrument response.

Mandatory Visualizations

Biosynthetic_Pathway_of_4_Hydroxymellein cluster_0 Polyketide Synthesis cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase Pentaketide_Intermediate Pentaketide_Intermediate Polyketide_Synthase->Pentaketide_Intermediate Cyclization Cyclization Pentaketide_Intermediate->Cyclization Mellein Mellein Cyclization->Mellein Hydroxylation Hydroxylation Mellein->Hydroxylation 4-Hydroxymellein 4-Hydroxymellein Hydroxylation->4-Hydroxymellein (3S-cis)-4-Hydroxymellein (3S-cis)-4-Hydroxymellein 4-Hydroxymellein->(3S-cis)-4-Hydroxymellein Stereospecific enzymatic reactions

Caption: Biosynthetic pathway of (3S-cis)-4-Hydroxymellein.

Experimental_Workflow Fungal_Culture Fungal Culture in Broth Centrifugation Centrifugation Fungal_Culture->Centrifugation Supernatant Supernatant (Broth) Centrifugation->Supernatant Mycelium Mycelium (Discarded) Centrifugation->Mycelium Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Dried_Extract Dried Extract Evaporation->Dried_Extract Reconstitution Reconstitution (Methanol/Acetonitrile) Dried_Extract->Reconstitution Filtered_Sample Filtered Sample for Analysis Reconstitution->Filtered_Sample HPLC_MSMS HPLC-MS/MS Analysis Filtered_Sample->HPLC_MSMS Quantification Quantification HPLC_MSMS->Quantification

Caption: Experimental workflow for quantification.

Signaling_Pathway_Regulation cluster_environmental Environmental Signals cluster_regulators Global Regulators cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Nitrogen, Carbon) VeA_VelB_LaeA Velvet Complex (VeA, VelB, LaeA) Nutrient_Limitation->VeA_VelB_LaeA pH_Stress pH Stress pH_Stress->VeA_VelB_LaeA Oxidative_Stress Oxidative Stress Oxidative_Stress->VeA_VelB_LaeA PKS_Gene_Expression Polyketide Synthase (PKS) Gene Expression VeA_VelB_LaeA->PKS_Gene_Expression Activation 4_Hydroxymellein_Production 4-Hydroxymellein Production PKS_Gene_Expression->4_Hydroxymellein_Production

Caption: Regulation of 4-Hydroxymellein biosynthesis.

References

Application Notes and Protocols for (3S-cis)-4-Hydroxymellein in Plant Pathology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S-cis)-4-Hydroxymellein is a member of the 3,4-dihydroisocoumarin class of secondary metabolites produced by a variety of fungi, some of which are significant plant pathogens. These compounds are often implicated in the pathogenic process, acting as phytotoxins that can damage host plant tissues and facilitate fungal invasion. This document provides an overview of the known applications of 4-hydroxymellein and its stereoisomers in plant pathology research, including protocols for assessing its phytotoxic effects and a discussion of potential plant signaling pathways involved in the response to such toxins.

Note on Stereochemistry: The scientific literature on 4-hydroxymellein often refers to different stereoisomers, including (3R,4R), (3R,4S), and cis/trans isomers. Data specific to the (3S-cis) isomer is limited. Therefore, this document synthesizes information from studies on closely related 4-hydroxymellein isomers to provide a comprehensive resource. Researchers should exercise caution when extrapolating findings to the specific (3S-cis) stereoisomer.

Data Presentation: Phytotoxic Activity of 4-Hydroxymellein Isomers

The following table summarizes the reported phytotoxic activities of various 4-hydroxymellein isomers isolated from different fungal species. Direct quantitative comparisons are challenging due to variations in experimental setups.

Fungal Source4-Hydroxymellein Isomer(s)Host/Test PlantBioassayObserved EffectCitation
Neofusicoccum parvum(3R,4R)-4-hydroxymelleinTomato (cuttings)Leaf wilting assayHigh phytotoxicity, causing drastic leaf wilting.[1]
Lasiodiplodia theobromaecis-4-hydroxymellein (in a mixture)Not specifiedGreen plant growth inhibitionInhibited plant growth.[1]
Sphaeropsis sapinea(3R,4R)-4-hydroxymellein, (3R,4S)-4-hydroxymelleinPine (Pinus radiata)Not specifiedShowed a synergistic phytotoxic effect with (R)-(-)-mellein.
Diplodia subglobosacis- and trans-4-hydroxymelleinsNot specifiedNot specifiedIsolated along with other known phytotoxins.
Cercospora taiwanensiscis-(3S,4S)-4-hydroxymelleinNot specifiedNot specifiedIsolated from the mycelium.[1]

Experimental Protocols

Due to the lack of specific published protocols for (3S-cis)-4-Hydroxymellein, a general protocol for assessing the phytotoxicity of a fungal metabolite is provided below. This can be adapted for specific research needs.

Protocol 1: Leaf Puncture Assay for Phytotoxicity

Objective: To evaluate the ability of (3S-cis)-4-Hydroxymellein to cause necrotic lesions on plant leaves.

Materials:

  • (3S-cis)-4-Hydroxymellein solution of known concentrations (e.g., 0.1, 0.5, 1.0 mg/mL in a suitable solvent like methanol or DMSO, with a final solvent concentration below 0.5% in the assay).

  • Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tobacco, tomato, or the specific host of the fungus from which the compound was isolated).

  • Sterile distilled water.

  • Solvent control (e.g., 0.5% methanol or DMSO in sterile distilled water).

  • Sterile needle or pipette tip.

  • Moist chambers (e.g., petri dishes with moistened filter paper).

  • Growth chamber with controlled light and temperature.

Procedure:

  • Detach healthy leaves from the plant.

  • On the abaxial (lower) side of the leaf, make small wounds by gently puncturing the surface with a sterile needle, avoiding the major veins.

  • Apply a small droplet (e.g., 10 µL) of the (3S-cis)-4-Hydroxymellein test solution directly onto each wound.

  • As negative controls, apply the solvent control and sterile distilled water to separate wounds on the same or different leaves.

  • Place the leaves in a moist chamber to maintain high humidity.

  • Incubate the chambers in a growth chamber under a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 25°C) for 48-96 hours.

  • Observe the leaves daily for the development of necrotic lesions around the application sites.

  • Measure the diameter of the necrotic lesions at the end of the incubation period.

  • Record the results and compare the effects of different concentrations of the compound to the controls.

Protocol 2: Seedling Growth Inhibition Assay

Objective: To determine the effect of (3S-cis)-4-Hydroxymellein on seed germination and seedling growth.

Materials:

  • (3S-cis)-4-Hydroxymellein solutions at various concentrations.

  • Seeds of a model plant (e.g., Arabidopsis thaliana) or a relevant crop species.

  • Sterile agar medium (e.g., 0.8% water agar) in petri dishes.

  • Solvent control.

  • Sterile distilled water.

  • Growth chamber.

Procedure:

  • Prepare sterile agar plates containing different concentrations of (3S-cis)-4-Hydroxymellein. Also, prepare control plates with the solvent and with sterile distilled water only.

  • Surface-sterilize the seeds.

  • Aseptically place a set number of seeds (e.g., 10-15) on the surface of the agar in each petri dish.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions.

  • After a defined period (e.g., 7-10 days), measure the following parameters:

    • Seed germination rate (%).

    • Primary root length (mm).

    • Shoot height (mm).

    • Overall seedling vigor.

  • Analyze the data to determine if (3S-cis)-4-Hydroxymellein has an inhibitory effect on seedling growth and at what concentration this effect is significant.

Visualization of Workflows and Pathways

Experimental Workflow for Phytotoxicity Assessment

G Experimental Workflow for Phytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare (3S-cis)-4-Hydroxymellein solutions apply_compound Apply compound and controls to plant material prep_compound->apply_compound prep_plant Select and prepare healthy plant material prep_plant->apply_compound prep_controls Prepare solvent and water controls prep_controls->apply_compound incubation Incubate under controlled conditions apply_compound->incubation observe Observe and record phytotoxic effects incubation->observe measure Measure lesion size or growth inhibition observe->measure analyze Statistically analyze data measure->analyze

Caption: Workflow for assessing the phytotoxicity of a fungal metabolite.

Hypothetical Signaling Pathway in Plant Defense

The following diagram illustrates a generalized plant defense signaling pathway that could be triggered by a necrotrophic fungal phytotoxin like a 4-hydroxymellein isomer. The specific interaction of (3S-cis)-4-Hydroxymellein with these components has not been experimentally demonstrated.

G Hypothetical Plant Defense Signaling Pathway toxin (3S-cis)-4-Hydroxymellein (Phytotoxin) membrane Plant Cell Membrane toxin->membrane Interacts with/damages ros Reactive Oxygen Species (ROS) Burst membrane->ros mapk MAP Kinase Cascade ros->mapk pcd Programmed Cell Death (PCD) ros->pcd transcription Transcription Factors (e.g., WRKY) mapk->transcription mapk->pcd hormone Hormone Signaling (JA, ET) hormone->transcription defense Defense Gene Expression (e.g., PR proteins, phytoalexins) transcription->defense

Caption: A generalized plant defense signaling cascade potentially induced by a necrotrophic fungal toxin.

References

Application Notes and Protocols: Leveraging (3S-cis)-4-Hydroxymellein as a Versatile Scaffold for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S-cis)-4-Hydroxymellein, a naturally occurring 3,4-dihydroisocoumarin found in various fungi, presents a compelling scaffold for the synthesis of novel bioactive molecules.[1] Its inherent chemical features, including a chiral core, a lactone moiety, and hydroxyl groups, offer multiple points for chemical modification, enabling the exploration of diverse chemical space. This document provides detailed application notes and protocols for utilizing (3S-cis)-4-Hydroxymellein as a starting point for generating derivatives with potential therapeutic applications, particularly in the realm of antifungal and anti-inflammatory agents. The biological activities of several naturally occurring mellein derivatives underscore the potential of this scaffold in drug discovery programs.

Biological Activities of Naturally Occurring 4-Hydroxymellein Derivatives

A variety of 4-hydroxymellein derivatives have been isolated from natural sources, demonstrating a range of biological activities. This highlights the potential for developing potent therapeutic agents through synthetic modifications of the parent scaffold.

CompoundBiological ActivityQuantitative DataSource Organism
MelleinHCV Protease InhibitionIC50 = 35 μMAspergillus ochraceus
5-MethylmelleinSirA InhibitionIC50 = 120 μMDidymobotryum rigidum
(3R,4R)-4-HydroxymelleinAntifungal, Phytotoxic-Microsphaeropsis sp., Sphaeropsis sapinea
(3R,4S)-4-HydroxymelleinAntifungal, Phytotoxic-Microsphaeropsis sp., Sphaeropsis sapinea
(3R)-3-HydroxymelleinPhytotoxicInduces leaf necrosisNeofusicoccum parvum
4,7-DihydroxymelleinPhytotoxicMIC = 2 μg/mL for full leaf necrosisFungus from grapevine
7-Methoxy-5-methylmelleinAntibacterial (Gram-positive), AntifungalModerate activityCytospora eucalypticola
8-Methoxy-5-methylmelleinAntibacterial (Gram-positive), AntifungalModerate activityCytospora eucalypticola
(3S)-8-MethoxymelleinAnti-inflammatoryReduction of NO productionXylaria sp.

Experimental Protocols

While the direct synthetic derivatization of (3S-cis)-4-Hydroxymellein is not extensively documented in publicly available literature, the chemical modification of the related 3,4-dihydroisocoumarin scaffold is achievable. The following protocol is a representative example of how functional groups on the aromatic ring of a mellein-type scaffold can be modified. This protocol is based on established synthetic methodologies for related compounds and serves as a template for the derivatization of (3S-cis)-4-Hydroxymellein, assuming successful isolation or total synthesis of the starting material.

Protocol: Synthesis of an Ether Derivative from a Hydroxylated Mellein Scaffold

This protocol describes the O-alkylation of a hydroxyl group on the aromatic ring of a 4-hydroxymellein-type scaffold.

Materials:

  • 4-Hydroxymellein scaffold (e.g., (3S-cis)-4-Hydroxymellein)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of the 4-hydroxymellein scaffold (1 equivalent) in anhydrous acetone or DMF, add potassium carbonate (2-3 equivalents).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired ether derivative.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure.

Synthetic Workflow and Signaling Pathway Diagrams

Synthetic Workflow

The following diagram illustrates a general workflow for the derivatization of the (3S-cis)-4-Hydroxymellein scaffold, highlighting potential points of chemical modification.

G General Synthetic Workflow for (3S-cis)-4-Hydroxymellein Derivatives A (3S-cis)-4-Hydroxymellein Scaffold B Aromatic Ring Modifications (e.g., Alkylation, Acylation, Halogenation) A->B C Modification of 4-Hydroxy Group (e.g., Esterification, Etherification) A->C D Lactone Ring Opening A->D E Diverse Library of Derivatives B->E C->E D->E

Caption: General derivatization strategies for the (3S-cis)-4-Hydroxymellein scaffold.

Signaling Pathway

Some coumarin derivatives have been shown to exert their anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. While the specific pathways affected by (3S-cis)-4-Hydroxymellein derivatives are not yet fully elucidated, the following diagram illustrates a plausible mechanism of action for anti-inflammatory derivatives based on the known activity of similar compounds.

G Potential Anti-inflammatory Signaling Pathway A Inflammatory Stimulus (e.g., LPS) C MAPK Pathway (ERK, p38) A->C D NF-κB Pathway A->D B 4-Hydroxymellein Derivative B->C B->D E Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) C->E D->E F Inflammatory Response E->F

Caption: Putative anti-inflammatory mechanism of 4-Hydroxymellein derivatives.

Conclusion

(3S-cis)-4-Hydroxymellein represents a promising and versatile scaffold for the development of new therapeutic agents. The diverse biological activities of its naturally occurring analogs provide a strong rationale for the synthesis and evaluation of novel derivatives. The provided protocols and workflows offer a foundational guide for researchers to explore the chemical space around this intriguing natural product, with the potential to uncover new lead compounds for drug discovery programs. Further investigation into the specific signaling pathways modulated by these derivatives will be crucial for understanding their mechanism of action and optimizing their therapeutic potential.

References

Application Notes and Protocols for Solid-Phase Extraction of Melleins from Culture Filtrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melleins are a class of 3,4-dihydroisocoumarin polyketides produced by a variety of fungi, as well as some plants, insects, and bacteria.[1] These specialized metabolites exhibit a range of biological activities, making them of interest for drug discovery and development. Solid-phase extraction (SPE) is a robust and efficient technique for the selective isolation and concentration of melleins from complex fungal culture filtrates, providing a cleaner extract for downstream applications such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and bioactivity screening.

This document provides detailed application notes and protocols for the solid-phase extraction of melleins from fungal culture filtrates, including a protocol for the cultivation of a known mellein-producing fungus, Aspergillus ochraceus.

Data Presentation

Table 1: Mellein Production in Fungal Cultures
Fungal SpeciesCulture ConditionsMellein Concentration (µg/mL)Reference
Aspergillus ochraceusStationary culture on various synthetic mediaVaries with carbon and nitrogen source[1][2]
Aspergillus ochraceusShaken culture on synthetic media with added zinc and molybdenumIncreased production compared to stationary culture[1]
Mellein-producing fungiLiquid malt medium, 14 daysNot specified[3]
Table 2: Expected Recovery Rates for Fungal Metabolites Using C18 SPE

While specific recovery data for melleins using the described SPE protocol is not available in the cited literature, the following table presents recovery rates for other fungal polyketides and metabolites using C18 SPE, which can serve as an expected range.

Metabolite ClassMatrixSPE SorbentRecovery Rate (%)Reference
MycotoxinsMaizeC1855.25 - 129.48[4]
Steroid Hormones & CorticosteroidsSoilC18>71[5]
Various DrugsPlasmaC1889.1 - 110.9[3]
SVOCsDrinking WaterC1870 - 130

Experimental Protocols

Protocol 1: Cultivation of Aspergillus ochraceus for Mellein Production

This protocol describes the liquid culture of Aspergillus ochraceus to promote the production of melleins.

Materials:

  • Aspergillus ochraceus strain

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Liquid culture medium (see composition below)

  • Sterile flasks

  • Shaking incubator

  • Cheesecloth

  • Centrifuge and sterile centrifuge tubes

Liquid Culture Medium Composition (per liter):

  • Sucrose: 30 g

  • Sodium Nitrate: 2 g

  • Dipotassium Phosphate: 1 g

  • Magnesium Sulfate Heptahydrate: 0.5 g

  • Potassium Chloride: 0.5 g

  • Ferrous Sulfate Heptahydrate: 0.01 g

  • Zinc Sulfate Heptahydrate: 0.01 g (optional, may enhance production)[1]

  • Molybdenum (as sodium molybdate): 0.005 g (optional, may enhance production)[1]

  • Distilled water: 1 L

  • Adjust pH to 6.5 before autoclaving

Procedure:

  • Inoculum Preparation:

    • Grow Aspergillus ochraceus on a PDA plate at 25°C for 7-10 days until sporulation is observed.

    • Aseptically add 10 mL of sterile distilled water to the plate and gently scrape the surface with a sterile loop to create a spore suspension.

  • Inoculation:

    • Transfer 5 mL of the spore suspension to a 250 mL Erlenmeyer flask containing 100 mL of the sterile liquid culture medium.

  • Incubation:

    • Incubate the flask in a shaking incubator at 25°C and 150 rpm for 10-14 days.

  • Harvesting the Culture Filtrate:

    • After the incubation period, separate the fungal mycelium from the culture broth by filtering through several layers of sterile cheesecloth.

    • Clarify the culture filtrate by centrifugation at 5,000 x g for 15 minutes to remove any remaining mycelial debris.

    • The resulting supernatant is the culture filtrate containing the secreted melleins and is ready for solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) of Melleins

This protocol outlines a method for the extraction and concentration of melleins from the prepared fungal culture filtrate using a C18 reversed-phase SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg bed weight, 6 mL volume)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Collection tubes

  • Nitrogen evaporator or centrifugal vacuum concentrator

Solutions:

  • Conditioning Solution: 90% Methanol, 10% Water, 0.1% TFA

  • Equilibration Solution: 0.1% TFA in Water

  • Wash Solution: 5% Methanol, 95% Water, 0.1% TFA

  • Elution Solution: 50% Acetonitrile, 50% Water, 0.1% TFA

Procedure:

  • Sample Pre-treatment:

    • Acidify the culture filtrate to a pH of less than 3 by adding 0.1% TFA. This ensures that the melleins are in their neutral form and will be retained on the C18 sorbent.

  • Cartridge Conditioning:

    • Place the C18 SPE cartridge on the vacuum manifold.

    • Pass 5 mL of the Conditioning Solution through the cartridge. Do not allow the cartridge to go dry.

  • Cartridge Equilibration:

    • Pass 5 mL of the Equilibration Solution through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated culture filtrate onto the cartridge at a slow and steady flow rate (approximately 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 5 mL of the Wash Solution to remove polar impurities.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the melleins from the cartridge by passing 5 mL of the Elution Solution at a slow flow rate (approximately 1 drop per second).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol, acetonitrile) to the desired concentration for further analysis.

Visualizations

Mellein Biosynthesis Pathway

Mellein_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Chain Elongation Cyclization Cyclization/ Reduction Polyketide_Chain->Cyclization Mellein_Core Mellein Core (3,4-Dihydroisocoumarin) Cyclization->Mellein_Core Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) Mellein_Core->Tailoring_Enzymes Mellein_Derivatives Mellein Derivatives Tailoring_Enzymes->Mellein_Derivatives

Caption: Simplified pathway of mellein biosynthesis.

Solid-Phase Extraction Workflow

SPE_Workflow cluster_spe SPE Cartridge Steps Culture_Filtrate Fungal Culture Filtrate Pre_treatment Sample Pre-treatment (Acidification) Culture_Filtrate->Pre_treatment Conditioning 1. Conditioning (Methanol/Water/TFA) Loading 3. Sample Loading Equilibration 2. Equilibration (Water/TFA) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (Methanol/Water/TFA) Loading->Washing Waste1 Waste Loading->Waste1 Unbound Impurities Elution 5. Elution (Acetonitrile/Water/TFA) Washing->Elution Waste2 Waste Washing->Waste2 Polar Impurities Drying Drying & Reconstitution Elution->Drying Analysis Downstream Analysis (HPLC, MS, etc.) Drying->Analysis

Caption: General workflow for the solid-phase extraction of melleins.

References

Application Note: Quantification of 4-Hydroxymellein in Plant Tissue using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymellein is a dihydroisocoumarin, a class of phenolic compounds found in various plants and fungi. It is known to exhibit a range of biological activities, including antifungal and phytotoxic effects. Notably, 4-hydroxymellein has been identified as a phytoalexin in carrots, where its production is induced in response to stress, such as microbial infection. The analysis of 4-hydroxymellein in plant tissues is crucial for understanding plant defense mechanisms, assessing food quality and safety, and exploring its potential as a lead compound in drug discovery. This application note provides a detailed protocol for the sensitive and selective quantification of 4-hydroxymellein in plant tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of 4-hydroxymellein. The procedure involves the extraction of the analyte from a homogenized plant tissue sample, followed by chromatographic separation on a C18 reversed-phase column. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for 4-hydroxymellein.

Experimental Protocols

Sample Preparation: Extraction of 4-Hydroxymellein from Plant Tissue

This protocol outlines the extraction of 4-hydroxymellein from plant tissue, adapted from general metabolite extraction procedures.

Materials and Reagents:

  • Plant tissue (e.g., carrot root)

  • Liquid nitrogen

  • Mortar and pestle or a cryogenic grinder

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Sample Homogenization: Freeze the plant tissue sample (approximately 1-2 g) with liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant tissue into a 50 mL centrifuge tube.

    • Add 10 mL of 80% methanol in water (v/v).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the supernatant to a new centrifuge tube.

  • Re-extraction (Optional but Recommended): To improve extraction efficiency, add another 10 mL of 80% methanol to the pellet, vortex, sonicate, and centrifuge as described above. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • Storage: Store the samples at -20°C until LC-MS/MS analysis.

LC-MS/MS Analysis

This section details the proposed starting conditions for the chromatographic separation and mass spectrometric detection of 4-hydroxymellein. These parameters are based on the analysis of similar phenolic compounds and should be optimized for the specific instrumentation used.

Instrumentation:

  • Liquid Chromatograph (LC) system capable of binary gradient elution.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 195.06
Product Ions (Q3) m/z 177.05 (Quantifier), m/z 149.05 (Qualifier)
Collision Energy (CE) To be optimized for the specific instrument (start with 15-25 eV)
Dwell Time 100 ms

Note on Stereoisomers: 4-Hydroxymellein possesses stereoisomers. The described LC method may not separate these isomers. If the separation of diastereomers is required, a chiral column and specialized chromatographic conditions would be necessary.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison. A standard curve should be generated using a certified reference standard of 4-hydroxymellein to enable accurate quantification.

Table 1: Proposed Quantitative Parameters for 4-Hydroxymellein Analysis (Requires Validation)

ParameterExpected Value/Range
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) < 5 ng/mL
Recovery 85 - 115%
Precision (RSD%) < 15%

Method Validation

The proposed method requires full validation to ensure its accuracy, precision, and robustness for the intended application. Key validation parameters to be assessed include:

  • Linearity: Analyze a series of calibration standards to determine the linear range and the coefficient of determination (r² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Perform recovery studies by spiking known concentrations of 4-hydroxymellein into blank plant matrix. Analyze replicate samples to assess intra- and inter-day precision.

  • Matrix Effects: Evaluate the effect of the plant matrix on the ionization of the analyte by comparing the response of the analyte in a pure solvent to that in a matrix extract.

  • Stability: Assess the stability of 4-hydroxymellein in the extraction solvent and in processed samples under different storage conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of 4-hydroxymellein in plant tissue.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) sample->homogenization extraction Extraction (80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm Filter) centrifugation->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for 4-hydroxymellein analysis.

Logical Relationship of Key Method Components

This diagram illustrates the logical connections between the critical components of the analytical method.

logical_relationship PlantMatrix Plant Matrix Extraction Extraction PlantMatrix->Extraction Analyte 4-Hydroxymellein Analyte->Extraction Chromatography Chromatography Extraction->Chromatography Selectivity Ionization Ionization (ESI) Chromatography->Ionization Separation Detection Detection (MRM) Ionization->Detection Specificity Data Quantitative Data Detection->Data Quantification

Caption: Key components of the analytical method.

Conclusion

This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the quantification of 4-hydroxymellein in plant tissue. The detailed protocols for sample preparation and analysis, along with the guidelines for method validation, offer a solid foundation for researchers and scientists. The successful implementation and validation of this method will enable accurate and reliable measurement of 4-hydroxymellein, facilitating further research into its role in plant biology and its potential applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing (3S-cis)-4-Hydroxymellein Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3S-cis)-4-Hydroxymellein in fermentation.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for (3S-cis)-4-Hydroxymellein production.

Issue Potential Cause Recommended Solution
Low or No Yield of 4-Hydroxymellein Inappropriate carbon or nitrogen source.Systematically screen alternative carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). Start with concentrations reported for similar fungal fermentations and optimize using a design of experiments (DoE) approach.
Suboptimal pH of the fermentation medium.Monitor and control the pH of the medium throughout the fermentation. The optimal pH for secondary metabolite production by Aspergillus species is often in the acidic to neutral range. Test a range of initial pH values (e.g., 4.0, 5.0, 6.0, 7.0).
Incorrect fermentation temperature.Optimize the incubation temperature. Most Aspergillus species have an optimal temperature range for growth and secondary metabolite production, typically between 25°C and 30°C.
Insufficient aeration or agitation.For submerged fermentation, optimize the agitation speed and aeration rate to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.
Presence of inhibitory substances in the medium.Ensure high purity of media components. If using complex media, consider batch-to-batch variability.
Inconsistent Yields Between Batches Variability in inoculum quality or quantity.Standardize the inoculum preparation procedure, including spore concentration and age of the seed culture.
Fluctuations in fermentation parameters.Calibrate and monitor all fermentation equipment (bioreactors, shakers, pH meters, thermometers) to ensure consistency.
Inconsistent quality of complex media components.If possible, switch to a chemically defined medium or source complex components from a reliable supplier with consistent quality.
Slow Fungal Growth Suboptimal growth medium.Ensure the medium contains all essential nutrients, including trace elements. Zinc and molybdenum have been reported to influence mellein production.
Inoculum is not viable.Check the viability of the fungal spores or mycelium before inoculation.
Product Degradation Instability of 4-Hydroxymellein under fermentation or extraction conditions.Analyze the stability of 4-Hydroxymellein at different pH values and temperatures. Optimize the extraction protocol to minimize degradation (e.g., use of appropriate solvents, reduced extraction time).

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for developing a fermentation medium for (3S-cis)-4-Hydroxymellein production?

A1: A good starting point is a medium that supports the growth of Aspergillus ochraceus or related species. A common base medium is Potato Dextrose Broth (PDB) or Czapek-Dox medium. From there, you can begin to optimize the carbon and nitrogen sources, as well as supplement with trace elements.

Q2: How can I quantify the yield of (3S-cis)-4-Hydroxymellein in my fermentation broth?

A2: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of secondary metabolites like 4-Hydroxymellein. You will need an analytical standard of (3S-cis)-4-Hydroxymellein to create a calibration curve. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: What is the typical fermentation time to achieve maximum yield?

A3: The optimal fermentation time can vary significantly depending on the fungal strain and fermentation conditions. It is crucial to perform a time-course study, taking samples at regular intervals (e.g., every 24 hours) to determine the point of maximum production. Secondary metabolite production often occurs during the stationary phase of fungal growth.

Q4: Can I use solid-state fermentation for the production of 4-Hydroxymellein?

A4: Yes, solid-state fermentation (SSF) is a viable option and has been used for the production of other fungal secondary metabolites. Natural solid substrates like yellow corn have been reported to support mellein production.[1] Optimization of moisture content, temperature, and substrate particle size would be necessary.

Data Presentation

The following tables present hypothetical quantitative data from a systematic optimization study to illustrate the effects of different fermentation parameters on the yield of (3S-cis)-4-Hydroxymellein. These are representative examples to guide experimental design.

Table 1: Effect of Carbon Source on 4-Hydroxymellein Yield

Carbon Source (20 g/L)Biomass (g/L)4-Hydroxymellein Yield (mg/L)
Glucose15.285.3
Sucrose14.892.1
Maltose12.570.4
Fructose13.165.8
Lactose8.730.2

Table 2: Effect of Nitrogen Source on 4-Hydroxymellein Yield

Nitrogen Source (5 g/L)Biomass (g/L)4-Hydroxymellein Yield (mg/L)
Peptone16.1110.5
Yeast Extract15.5105.2
Ammonium Sulfate12.360.7
Sodium Nitrate11.855.4
Urea9.540.1

Table 3: Effect of pH and Temperature on 4-Hydroxymellein Yield (using optimized carbon and nitrogen sources)

Initial pHTemperature (°C)4-Hydroxymellein Yield (mg/L)
4.02595.6
5.025125.8
6.025115.3
5.02080.2
5.030102.7

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus ochraceus for 4-Hydroxymellein Production
  • Inoculum Preparation:

    • Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation.

    • Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10^7 spores/mL.

  • Fermentation:

    • Prepare the fermentation medium (e.g., optimized medium from the tables above) and dispense 100 mL into 250 mL Erlenmeyer flasks.

    • Sterilize the medium by autoclaving at 121°C for 15 minutes.

    • Inoculate each flask with 1 mL of the spore suspension.

    • Incubate the flasks on a rotary shaker at 150 rpm and 25°C for the predetermined optimal fermentation time.

Protocol 2: Extraction and Quantification of 4-Hydroxymellein
  • Extraction:

    • Separate the mycelium from the fermentation broth by filtration through cheesecloth or a similar filter.

    • Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Extract the mycelium separately by homogenizing it in methanol, followed by filtration and evaporation of the solvent.

    • Dissolve the dried crude extracts in a known volume of methanol for HPLC analysis.

  • HPLC Quantification:

    • HPLC System: A standard HPLC system with a C18 column and a UV detector.

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

    • Detection: Monitor the absorbance at the wavelength of maximum absorbance for 4-Hydroxymellein (determined by UV-Vis spectroscopy).

    • Standard Curve: Prepare a series of standard solutions of purified (3S-cis)-4-Hydroxymellein of known concentrations.

    • Analysis: Inject the dissolved extracts and the standard solutions into the HPLC system.

    • Quantification: Determine the concentration of 4-Hydroxymellein in the extracts by comparing the peak areas to the standard curve.

Visualizations

Biosynthetic Pathway

The biosynthesis of melleins, including 4-hydroxymellein, proceeds through the polyketide pathway. This involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme.

Biosynthesis_of_4_Hydroxymellein AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization & Reduction Polyketide_Chain->Cyclization Mellein_precursor Mellein Precursor Cyclization->Mellein_precursor Hydroxylation Hydroxylation Mellein_precursor->Hydroxylation Hydroxymellein (3S-cis)-4-Hydroxymellein Hydroxylation->Hydroxymellein

Caption: Biosynthesis pathway of (3S-cis)-4-Hydroxymellein.

Experimental Workflow

The following diagram illustrates the general workflow for optimizing the fermentation of (3S-cis)-4-Hydroxymellein.

Fermentation_Workflow Strain Fungal Strain (e.g., Aspergillus ochraceus) Inoculum Inoculum Preparation Strain->Inoculum Fermentation Submerged Fermentation Inoculum->Fermentation Optimization Optimization of Parameters (Carbon, Nitrogen, pH, Temp) Fermentation->Optimization Extraction Extraction of 4-Hydroxymellein Fermentation->Extraction Quantification HPLC Quantification Extraction->Quantification Analysis Data Analysis & Yield Calculation Quantification->Analysis

Caption: Experimental workflow for fermentation optimization.

References

Stability issues of 4-hydroxymellein in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability issues of 4-hydroxymellein in various solvents. Due to limited direct public data on the stability of 4-hydroxymellein, this guide focuses on best practices for establishing stability, based on the principles of pharmaceutical forced degradation studies and the chemistry of related phenolic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-hydroxymellein solution appears to be degrading over time. What are the likely causes?

A1: Degradation of 4-hydroxymellein in solution can be influenced by several factors inherent to its dihydroisocoumarin structure. Potential causes include:

  • pH-mediated hydrolysis: The lactone ring in the 4-hydroxymellein structure can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound.[1][2]

  • Solvent Reactivity: Certain solvents may react with 4-hydroxymellein, especially under elevated temperatures or in the presence of impurities.

Q2: What are the initial steps to troubleshoot the instability of my 4-hydroxymellein solution?

A2: To identify the cause of instability, a systematic approach is recommended:

  • Control for Light: Store a portion of your solution in an amber vial or wrapped in aluminum foil to exclude light. Compare its stability to a solution stored in a clear vial under the same conditions.

  • Inert Atmosphere: Prepare your solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: If using aqueous or protic solvents, buffer the solution to a neutral pH to mitigate acid or base-catalyzed hydrolysis.

  • Solvent Purity: Ensure the use of high-purity, degassed solvents to avoid degradation catalyzed by impurities.

Q3: Which solvents are recommended for dissolving 4-hydroxymellein for short-term and long-term storage?

  • Short-term (for immediate use): Aprotic solvents like acetonitrile, acetone, or ethyl acetate are generally good choices for initial dissolution. For aqueous-based assays, a stock solution in DMSO or ethanol followed by dilution into a buffered aqueous medium is a common practice.

  • Long-term storage: Based on general principles for similar compounds, storage in a dry, aprotic solvent at low temperatures (-20°C or -80°C) under an inert atmosphere is advisable. It is crucial to perform your own stability studies to determine the optimal storage conditions for your specific application.

Q4: How can I establish a stability-indicating method for 4-hydroxymellein?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradants. For 4-hydroxymellein, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point. The development of such a method involves:

  • Forced Degradation Study: Intentionally stress 4-hydroxymellein under various conditions (acidic, basic, oxidative, thermal, photolytic) to generate degradation products.[1][3]

  • Chromatographic Separation: Develop an HPLC method that can separate the intact 4-hydroxymellein peak from all the generated degradation product peaks.

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Hydroxymellein

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[1][3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-hydroxymellein in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Evaporate the solvent from 1 mL of the stock solution and expose the solid residue to 80°C for 48 hours.

    • Re-dissolve in the initial solvent before analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B option) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., RP-HPLC with UV detection).

  • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp.4 hours
Oxidation3% H₂O₂Room Temp.24 hours
Thermal (Solid State)Dry Heat80°C48 hours
PhotolyticICH Q1B compliant light sourceRoom Temp.Variable

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of 4-Hydroxymellein acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C, solid) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc RP-HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation & Pathway ID hplc->data

Caption: Workflow for a forced degradation study of 4-hydroxymellein.

logical_relationship cluster_properties Chemical Properties cluster_instability Potential Instability Pathways compound 4-Hydroxymellein (Dihydroisocoumarin) lactone Lactone Ring compound->lactone phenol Phenolic Group compound->phenol photodegradation Photodegradation compound->photodegradation Light sensitivity hydrolysis Hydrolysis lactone->hydrolysis Susceptible to acid/base catalysis oxidation Oxidation phenol->oxidation Prone to oxidation

Caption: Key structural features of 4-hydroxymellein and their associated potential degradation pathways.

References

Preventing degradation of (3S-cis)-4-Hydroxymellein during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of (3S-cis)-4-Hydroxymellein to minimize degradation and ensure the integrity of your research materials. The following information is based on general knowledge of phenolic compounds and related natural products, as specific stability data for (3S-cis)-4-Hydroxymellein is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (3S-cis)-4-Hydroxymellein during storage?

A1: Like many phenolic compounds, (3S-cis)-4-Hydroxymellein is susceptible to degradation from exposure to light, elevated temperatures, and non-optimal pH conditions. Oxidation is also a potential degradation pathway.

Q2: What is the recommended temperature for storing (3S-cis)-4-Hydroxymellein?

A2: For long-term storage, it is recommended to store (3S-cis)-4-Hydroxymellein at or below -20°C. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: How should I protect (3S-cis)-4-Hydroxymellein from light?

A3: Store the compound in an amber or opaque vial to protect it from light. If the container is clear, it should be placed inside a light-blocking secondary container or stored in a dark environment.

Q4: In what form should I store the compound – as a dry powder or in solution?

A4: For long-term stability, it is best to store (3S-cis)-4-Hydroxymellein as a dry, solid powder. If you need to store it in solution, use a dry, aprotic solvent and store at -20°C or below. Be aware that the stability in solution is generally lower than in the solid state.

Q5: What solvents are recommended for dissolving (3S-cis)-4-Hydroxymellein?

A5: Based on its chemical structure, solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are likely suitable for dissolving (3S-cis)-4-Hydroxymellein. For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Troubleshooting Guides

This section addresses common problems encountered during the storage and handling of (3S-cis)-4-Hydroxymellein.

Problem 1: I observe a change in the color or physical appearance of my stored compound.

  • Possible Cause: This could be a sign of degradation. Exposure to air (oxidation), light, or moisture can lead to changes in the physical appearance of the compound.

  • Solution:

    • Visually inspect the compound for any changes before each use.

    • If you suspect degradation, it is advisable to re-analyze the purity of the compound using techniques like HPLC or LC-MS.

    • Ensure your storage container is properly sealed and consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Problem 2: I am seeing inconsistent results in my experiments using the same batch of the compound.

  • Possible Cause: Inconsistent results can arise from the degradation of the compound over time, especially if it has been stored improperly or subjected to multiple freeze-thaw cycles.

  • Solution:

    • Aliquot the compound into smaller, single-use vials upon receipt to minimize the number of times the main stock is handled and exposed to ambient conditions.

    • Perform a quality control check on your compound's purity if you suspect degradation.

    • Review your storage and handling procedures to ensure they align with the recommendations.

Problem 3: The compound has precipitated out of solution during storage.

  • Possible Cause: The solubility of the compound may be limited in the chosen solvent, especially at low temperatures.

  • Solution:

    • Gently warm the solution to room temperature and vortex to try and redissolve the precipitate.

    • If precipitation persists, consider preparing a fresh solution.

    • For long-term storage in solution, ensure the concentration is below its saturation point at the storage temperature.

Quantitative Data on Stability

As there is no publicly available quantitative data on the stability of (3S-cis)-4-Hydroxymellein, we provide the following template for you to record your own stability data. We recommend performing a stability study under your specific storage conditions.

Storage ConditionTimepointPurity (%) by HPLCObservations
-20°C, Dark, Solid Initial
3 Months
6 Months
1 Year
4°C, Dark, Solid Initial
1 Month
3 Months
Room Temp, Light, Solid Initial
1 Week
1 Month
-20°C, Dark, in DMSO Initial
1 Month
3 Months

Experimental Protocols

Protocol for Stability Assessment of (3S-cis)-4-Hydroxymellein

This protocol outlines a general procedure for assessing the stability of (3S-cis)-4-Hydroxymellein under different storage conditions.

1. Materials:

  • (3S-cis)-4-Hydroxymellein

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Appropriate storage vials (amber or opaque)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

2. Procedure:

  • Initial Analysis:

    • Prepare a stock solution of (3S-cis)-4-Hydroxymellein in a suitable solvent at a known concentration.

    • Analyze the freshly prepared solution by HPLC to determine the initial purity and peak area. This will serve as your time-zero reference.

  • Sample Preparation for Storage:

    • Aliquot the solid compound or the stock solution into multiple vials for each storage condition to be tested (e.g., -20°C dark, 4°C dark, room temperature light).

  • Storage:

    • Place the vials in their respective storage environments.

  • Timepoint Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the purity and peak area of the stored samples to the time-zero reference.

    • A decrease in the peak area of the parent compound and the appearance of new peaks may indicate degradation.

    • Calculate the percentage of degradation over time for each condition.

Visualizations

Caption: A simplified workflow for monitoring the degradation of (3S-cis)-4-Hydroxymellein.

Troubleshooting_Storage start Suspected Degradation? q1 Visual Change? start->q1 q2 Inconsistent Results? q1->q2 No a1 Re-analyze purity (HPLC/LC-MS) q1->a1 Yes a3 Aliquot new stock q2->a3 Yes a4 Use fresh compound q2->a4 No (Consider other experimental variables) a2 Review storage conditions (Temp, Light, Atmosphere) a1->a2 a3->a2

Caption: A decision tree for troubleshooting suspected degradation of (3S-cis)-4-Hydroxymellein.

Troubleshooting low signal intensity in MS analysis of 4-hydroxymellein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity during the mass spectrometry (MS) analysis of 4-hydroxymellein.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am not seeing any peak for 4-hydroxymellein or the signal is very low. What are the initial checks I should perform?

A1: When no or very low signal is observed, it is crucial to systematically check the instrument and sample integrity. Loss of sensitivity is a common issue in mass spectrometry.[1] Start by verifying that the mass spectrometer is properly tuned and calibrated.[2] Ensure that your sample is appropriately concentrated; if it's too dilute, you may not get a strong enough signal.[2] Conversely, a highly concentrated sample can cause ion suppression.[2] It is also important to check for gas leaks in the system, as they can lead to a loss of sensitivity.[1] Finally, confirm that the autosampler and syringe are functioning correctly and that the sample has been prepared properly to ensure it reaches the detector.[1]

Q2: My signal for 4-hydroxymellein is inconsistent. What could be causing this variability?

A2: Inconsistent signal intensity can often be attributed to issues with the electrospray ionization (ESI) process. The stability of the Taylor cone in ESI is critical for a stable and reproducible spray.[3] An unstable spray can result from several factors, including a suboptimal sprayer voltage, which can lead to phenomena like rim emission or corona discharge, causing signal instability or complete loss of signal.[3] The position of the sprayer relative to the sampling cone is another parameter that should be optimized for consistent signal quality. Additionally, ensure that the mobile phase composition is consistent and that the solvents are of high purity, as contaminants can interfere with ionization.

Q3: I am experiencing low signal intensity specifically in negative ionization mode. What adjustments can I make?

A3: For acidic molecules like 4-hydroxymellein, which contains a phenolic hydroxyl group, negative ion mode is often more sensitive.[4] To optimize for negative ion detection, the pH of the mobile phase should be adjusted to be about 2 units above the pKa of the analyte.[5] This can be achieved by adding a base such as ammonium hydroxide (NH4OH), triethylamine (TEA), or tetramethylammonium hydroxide (TMA) to the mobile phase.[5] It is also advisable to use a lower spray voltage in negative ion mode to minimize the risk of electrical discharge, which can quench the signal.[3][5]

Q4: Could my sample preparation method be the cause of low signal intensity?

A4: Yes, sample preparation is a critical step that can significantly impact signal intensity. The primary goal of sample cleanup is to remove as many interfering compounds as possible without significant loss of the analyte of interest.[6] Common techniques for mycotoxins like 4-hydroxymellein include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (for biological matrices).[6] A popular and effective method for mycotoxin analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves an extraction with acetonitrile followed by a cleanup step to remove lipids and other interferences. An inefficient cleanup can lead to ion suppression, where co-eluting matrix components compete with the analyte for ionization, thereby reducing its signal intensity.

Q5: How do I optimize the ESI source parameters for 4-hydroxymellein?

A5: Optimizing ESI source parameters is crucial for maximizing signal intensity. Key parameters to adjust include the sprayer voltage, source temperature, and gas flow rates.[5] The sprayer voltage should be carefully optimized to ensure a stable spray; for negative ion mode, a lower voltage is often better.[3] The source temperature and desolvation gas (usually nitrogen) temperature and flow rate are important for efficient desolvation of the ESI droplets.[3] The nebulizing gas helps in the formation of smaller droplets, which enhances ionization efficiency.[3] A systematic, one-factor-at-a-time optimization or a design of experiments (DoE) approach can be used to find the optimal settings for your specific instrument and method.[7]

Quantitative Data Summary

The following table provides an example of how to systematically vary key ESI-MS parameters to optimize the signal intensity for 4-hydroxymellein ([M-H]⁻, m/z 193.05). The presented values are hypothetical and should be optimized for your specific instrument and experimental conditions.

ParameterSetting 1Signal Intensity (cps)Setting 2Signal Intensity (cps)Setting 3Signal Intensity (cps)
Capillary Voltage (kV)-2.01.2 x 10⁵-3.02.5 x 10⁵-4.01.8 x 10⁵
Desolvation Temp (°C)2501.8 x 10⁵3502.8 x 10⁵4502.2 x 10⁵
Desolvation Gas (L/hr)6002.1 x 10⁵8002.9 x 10⁵10002.6 x 10⁵
Cone Voltage (V)201.5 x 10⁵302.7 x 10⁵402.3 x 10⁵

Experimental Protocols

Sample Preparation using QuEChERS

This protocol is a general guideline for the extraction of 4-hydroxymellein from a solid matrix (e.g., grain, fungal culture).

  • Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile/water (80:20, v/v) to the tube.

  • Salting Out: Add a QuEChERS salt packet containing magnesium sulfate and sodium acetate.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup: Transfer 1 mL of the supernatant to a dispersive SPE (dSPE) tube containing C18 and PSA sorbents.

  • Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This protocol provides a starting point for the analysis of 4-hydroxymellein.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (ESI Negative Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Source Temperature: 120 °C.

    • MRM Transitions:

      • Precursor Ion (m/z): 193.05

      • Product Ion 1 (m/z): 149.06 (Loss of CO2)

      • Product Ion 2 (m/z): 121.06 (Loss of CO2 and CO)

Visualizations

TroubleshootingWorkflow Start Low/No Signal for 4-Hydroxymellein InitialChecks Initial System Checks Start->InitialChecks SamplePrep Sample Preparation Review Start->SamplePrep LCMethod LC Method Optimization Start->LCMethod MSMethod MS Method Optimization Start->MSMethod TuneCal Check Tuning & Calibration InitialChecks->TuneCal Leaks Check for Leaks InitialChecks->Leaks Concentration Verify Sample Concentration InitialChecks->Concentration Extraction Evaluate Extraction Efficiency SamplePrep->Extraction Cleanup Assess Cleanup/Ion Suppression SamplePrep->Cleanup Column Check Column Performance LCMethod->Column MobilePhase Optimize Mobile Phase (pH, additives) LCMethod->MobilePhase IonMode Confirm Correct Ionization Mode (Negative Recommended) MSMethod->IonMode SprayVoltage Optimize Spray Voltage MSMethod->SprayVoltage GasTemp Optimize Gas/Source Temperatures & Flows MSMethod->GasTemp Resolved Signal Intensity Restored TuneCal->Resolved Issue Found & Fixed Leaks->Resolved Issue Found & Fixed Concentration->Resolved Issue Found & Fixed Extraction->Resolved Issue Found & Fixed Cleanup->Resolved Issue Found & Fixed Column->Resolved Issue Found & Fixed MobilePhase->Resolved Issue Found & Fixed IonMode->Resolved Issue Found & Fixed SprayVoltage->Resolved Issue Found & Fixed GasTemp->Resolved Issue Found & Fixed

Caption: Troubleshooting workflow for low MS signal of 4-hydroxymellein.

References

Refinement of extraction protocol for enhanced 4-hydroxymellein recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the extraction protocol for enhanced recovery of 4-hydroxymellein. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxymellein and why is it significant?

A1: 4-hydroxymellein is a dihydroisocoumarin, a type of phenolic compound produced by various fungi, most notably Aspergillus species. Its significance lies in its diverse biological activities, which include antifungal, antibacterial, and phytotoxic properties. This makes it a compound of interest for potential applications in agriculture and medicine.

Q2: Which fungal species are the best producers of 4-hydroxymellein?

A2: Aspergillus ochraceus is a well-documented producer of 4-hydroxymellein. Other species within the Aspergillus genus and other fungal genera have also been reported to produce this compound.

Q3: What are the general steps for extracting 4-hydroxymellein from fungal cultures?

A3: The general workflow for 4-hydroxymellein extraction involves:

  • Fungal Cultivation: Growing the producing fungal strain in a suitable liquid or solid medium.

  • Extraction: Separating the fungal biomass from the culture broth and extracting the compound from either or both using an appropriate organic solvent.

  • Purification: Isolating 4-hydroxymellein from the crude extract using chromatographic techniques.

  • Identification and Quantification: Confirming the presence and determining the purity and yield of 4-hydroxymellein using analytical methods.

Troubleshooting Guides

This section addresses common problems that may arise during the extraction and purification of 4-hydroxymellein.

Issue 1: Low Yield of 4-Hydroxymellein in the Crude Extract

  • Possible Cause 1: Suboptimal Fungal Growth or Metabolite Production.

    • Troubleshooting:

      • Optimize culture conditions such as media composition, pH, temperature, and incubation time. Different fungal strains may have specific requirements for optimal secondary metabolite production.

      • Ensure the fungal strain used is a high-producer of 4-hydroxymellein. Strain viability and purity can impact metabolite synthesis.

  • Possible Cause 2: Inefficient Extraction Solvent.

    • Troubleshooting:

      • The polarity of the extraction solvent is critical. Solvents like ethyl acetate, methanol, and chloroform are commonly used.[1] Experiment with different solvents or solvent mixtures to find the optimal system for 4-hydroxymellein.

      • Perform sequential extractions with solvents of increasing polarity to maximize recovery.

  • Possible Cause 3: Incomplete Cell Lysis (for intracellular extraction).

    • Troubleshooting:

      • If 4-hydroxymellein is retained within the fungal mycelia, employ cell disruption techniques such as sonication, grinding with liquid nitrogen, or using lytic enzymes prior to solvent extraction.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

  • Possible Cause: Presence of Surfactant-like Molecules.

    • Troubleshooting:

      • Gently swirl or rock the separatory funnel instead of vigorous shaking.

      • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

      • Centrifugation can be an effective method to separate the layers.

      • Passing the emulsion through a bed of celite or glass wool in a filter funnel can also help in breaking the emulsion.

Issue 3: Poor Separation During Column Chromatography

  • Possible Cause 1: Inappropriate Stationary Phase.

    • Troubleshooting:

      • Silica gel is the most common stationary phase for the purification of moderately polar compounds like 4-hydroxymellein.[2][3] Ensure the silica gel is properly activated by heating to remove moisture.[4][5]

  • Possible Cause 2: Incorrect Mobile Phase Composition.

    • Troubleshooting:

      • Develop an optimal mobile phase system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for 4-hydroxymellein for good separation on a column.

      • A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve the separation of compounds with different polarities. Common solvent systems include hexane-ethyl acetate or chloroform-methanol gradients.

  • Possible Cause 3: Column Overloading.

    • Troubleshooting:

      • The amount of crude extract loaded onto the column should typically be 1-5% of the weight of the stationary phase. Overloading leads to broad, overlapping bands.

Issue 4: Difficulty in Quantifying 4-Hydroxymellein Accurately

  • Possible Cause: Co-elution with Impurities in HPLC Analysis.

    • Troubleshooting:

      • Optimize the HPLC method by adjusting the mobile phase composition, flow rate, and column temperature.

      • Use a high-resolution column to improve the separation of closely eluting peaks.

      • Employ a diode-array detector (DAD) or mass spectrometer (MS) to confirm the purity of the 4-hydroxymellein peak.

Experimental Protocols

Protocol 1: Extraction of 4-Hydroxymellein from Aspergillus ochraceus

  • Fungal Culture: Inoculate Aspergillus ochraceus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25-28°C for 7-14 days with shaking.

  • Filtration: Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Extraction from Filtrate:

    • Acidify the culture filtrate to pH 3.0 with HCl.

    • Perform liquid-liquid extraction three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extraction from Mycelium:

    • Lyophilize the mycelium and grind it into a fine powder.

    • Extract the powdered mycelium with methanol three times using sonication.

    • Combine the methanol extracts and evaporate the solvent to yield the crude extract.

Protocol 2: Purification of 4-Hydroxymellein by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing pure 4-hydroxymellein (as determined by TLC) and evaporate the solvent to obtain the purified compound.

Protocol 3: Quantification of 4-Hydroxymellein by HPLC

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV or DAD detector.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water (both with 0.1% formic acid).

  • Standard Preparation: Prepare a series of standard solutions of purified 4-hydroxymellein of known concentrations.

  • Sample Preparation: Dissolve a known weight of the extract or purified sample in the mobile phase.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 4-hydroxymellein in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Comparison of Extraction Solvents for 4-Hydroxymellein Recovery

Solvent SystemRelative PolarityAverage Yield (mg/L of culture)Purity by HPLC (%)
Ethyl Acetate0.5815.285
Chloroform0.4112.882
Methanol0.7618.575
Dichloromethane0.3111.580
Acetone0.5614.178

Note: The above data is illustrative and may vary depending on the fungal strain and culture conditions.

Mandatory Visualization

Extraction_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fungal Culture Fungal Culture Harvesting Harvesting Fungal Culture->Harvesting Incubation Extraction Extraction Harvesting->Extraction Biomass/Broth Purification Purification Extraction->Purification Crude Extract Analysis Analysis Purification->Analysis Purified Fractions Pure 4-Hydroxymellein Pure 4-Hydroxymellein Analysis->Pure 4-Hydroxymellein

Caption: General workflow for the extraction and purification of 4-hydroxymellein.

References

Technical Support Center: Quantification of 4-Hydroxymellein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 4-hydroxymellein.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of 4-hydroxymellein?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of 4-hydroxymellein.[1][2] In complex matrices such as fungal culture extracts or plant tissues, these effects are a significant concern for the reliability of LC-MS/MS analysis.[1]

Q2: What are the common signs of matrix effects in my 4-hydroxymellein analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate injections of the same sample.

  • Inconsistent recovery of 4-hydroxymellein when analyzing different sample lots.

  • A significant difference in the analytical response of a standard prepared in a pure solvent versus one prepared in a sample matrix extract (matrix-matched standard).

  • Non-linear calibration curves when using standards prepared in the sample matrix.

Q3: How can I minimize matrix effects during sample preparation for 4-hydroxymellein analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects.[1][3] Strategies include:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing interfering matrix components before LC-MS/MS analysis.[1]

  • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract 4-hydroxymellein from the sample matrix into an immiscible solvent, leaving many interfering substances behind.[1]

  • Protein Precipitation (PPT): For samples with high protein content, such as certain culture media, PPT can be a simple and effective cleanup step.[1]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2]

Q4: What is the standard addition method and when should I use it for 4-hydroxymellein quantification?

A4: The standard addition method involves adding known amounts of a 4-hydroxymellein standard to the sample extract and then analyzing the fortified samples. This technique helps to compensate for matrix effects by creating a calibration curve within the sample's own matrix. It is particularly useful when a blank matrix, free of 4-hydroxymellein, is not available.

Q5: How does an internal standard (IS) help in correcting for matrix effects?

A5: An internal standard is a compound that is chemically similar to 4-hydroxymellein but has a different mass. A known amount of the IS is added to all samples, standards, and blanks. Since the IS and the analyte are affected similarly by matrix effects, any variation in the analytical response can be normalized by calculating the ratio of the analyte peak area to the IS peak area. This improves the accuracy and precision of the quantification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery of 4-hydroxymellein Inefficient extraction from the sample matrix.Optimize the extraction solvent and procedure. Consider using a more rigorous extraction technique like sonication or homogenization.
Significant ion suppression due to matrix effects.Improve sample cleanup using SPE or LLE. Alternatively, use the standard addition method or an internal standard to correct for the suppression.
Poor reproducibility Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples.
Variable matrix effects between samples.Employ the standard addition method for each sample or use a stable isotope-labeled internal standard.
Non-linear calibration curve Saturation of the detector at high concentrations.Extend the calibration range with additional, lower concentration standards.
Presence of matrix effects that are not uniform across the concentration range.Use matrix-matched calibration standards or the standard addition method.
High background noise or interfering peaks Inadequate sample cleanup.Refine the sample preparation protocol to better remove interfering compounds.
Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents, and ensure all labware is thoroughly cleaned.

Experimental Protocols

Protocol 1: Sample Preparation of 4-Hydroxymellein from Fungal Culture Broth using Liquid-Liquid Extraction (LLE)
  • Centrifuge 10 mL of the fungal culture broth at 4000 rpm for 15 minutes to pellet the mycelia.

  • Transfer the supernatant to a clean glass tube.

  • Acidify the supernatant to pH 3.0 with 1M HCl.

  • Add 10 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Standard Addition Method for Quantification of 4-Hydroxymellein
  • Prepare a stock solution of 4-hydroxymellein standard in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by diluting the stock solution.

  • Take five equal aliquots of the sample extract.

  • Leave one aliquot unspiked (this will be the zero addition point).

  • Spike the remaining four aliquots with increasing, known volumes of the 4-hydroxymellein working standard solutions.

  • Bring all five aliquots to the same final volume with the mobile phase.

  • Analyze each sample by LC-MS/MS.

  • Plot the peak area of 4-hydroxymellein against the concentration of the added standard.

  • Determine the concentration of 4-hydroxymellein in the original sample by extrapolating the linear regression line to the x-axis.

Data Presentation

Table 1: Hypothetical Validation Parameters for a 4-Hydroxymellein LC-MS/MS Method
Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) > 0.990.998
Limit of Detection (LOD) S/N > 30.5 ng/mL
Limit of Quantification (LOQ) S/N > 101.5 ng/mL
Accuracy (% Recovery) 80 - 120%95.2%
Precision (% RSD) < 15%6.8%
Table 2: Comparison of 4-Hydroxymellein Recovery with Different Sample Preparation Methods (Hypothetical Data)
Sample Preparation Method Matrix Mean Recovery (%) RSD (%)
Protein Precipitation (PPT) Fungal Culture Broth75.412.3
Liquid-Liquid Extraction (LLE) Fungal Culture Broth92.17.5
Solid-Phase Extraction (SPE) Fungal Culture Broth98.54.2

Visualizations

Troubleshooting_Matrix_Effects start Inaccurate 4-Hydroxymellein Quantification check_repro Assess Reproducibility start->check_repro check_recovery Evaluate Recovery start->check_recovery poor_repro Poor Reproducibility? check_repro->poor_repro low_recovery Low Recovery? check_recovery->low_recovery improve_prep Improve Sample Prep (SPE, LLE) poor_repro->improve_prep Yes use_is Use Internal Standard poor_repro->use_is Yes validate Re-validate Method poor_repro->validate No low_recovery->improve_prep Yes std_add Use Standard Addition low_recovery->std_add Yes low_recovery->validate No improve_prep->validate use_is->validate std_add->validate

Caption: Troubleshooting workflow for addressing matrix effects in 4-hydroxymellein quantification.

Standard_Addition_Workflow start Start: Sample Extract prep_aliquots Prepare Multiple Aliquots of Sample Extract start->prep_aliquots spike Spike Aliquots with Increasing Concentrations of 4-Hydroxymellein Standard prep_aliquots->spike unspiked Leave One Aliquot Unspiked prep_aliquots->unspiked analysis Analyze All Aliquots by LC-MS/MS spike->analysis unspiked->analysis plot Plot Peak Area vs. Added Concentration analysis->plot extrapolate Extrapolate to Find Original Concentration plot->extrapolate end End: Quantified Result extrapolate->end

Caption: Workflow for the standard addition method.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 4-Hydroxymellein Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals distinct differences in the biological activities of 4-hydroxymellein stereoisomers, primarily focusing on their phytotoxic and antifungal properties. While quantitative data directly comparing the bioactivity of all possible stereoisomers remains limited, available studies consistently point towards the significant biological activity of the (3R,4R) and (3R,4S) stereoisomers, with notable instances of stereospecificity and synergistic interactions.

This guide provides a detailed comparison of the bioactivity of 4-hydroxymellein stereoisomers, presenting available quantitative data, outlining experimental protocols for key assays, and visualizing the experimental workflow for researchers, scientists, and drug development professionals.

Data Presentation: A Summary of Bioactivity

The following table summarizes the reported biological activities of the (3R,4R)-4-hydroxymellein and (3R,4S)-4-hydroxymellein stereoisomers. It is important to note that a direct comparison of potency through metrics like IC50 values is not always available in the current literature.

StereoisomerBioactivity TypeTarget Organism/AssayObserved EffectQuantitative Data
(3R,4R)-4-hydroxymellein PhytotoxicityTomato (Lycopersicon esculentum) cuttingsShowed the highest phytotoxicity among tested mellein derivatives, causing wilting.[1]-
AnthelminticSchistosoma mansoni (adult worms)Caused 100% death of parasites.[2]50 µg/mL
AntibacterialStaphylococcus aureusInactive.MIC > 128 µg/mL
(3R,4S)-4-hydroxymellein PhytotoxicityNot specifiedExhibits phytotoxic activity.-
AntifungalNot specifiedExhibits antifungal activity.-
AntibacterialStaphylococcus aureusInactive.MIC > 128 µg/mL
(3R,4R)- and (3R,4S)-4-hydroxymellein (in combination) PhytotoxicityHost and non-host plantsSynergistic effect observed.[1][2]-
AntifungalPhytopathogenic fungiSynergistic effect observed.[1][2]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key bioassays mentioned in the literature concerning 4-hydroxymellein stereoisomers.

Phytotoxicity Assay on Tomato Cuttings

This assay evaluates the toxic effects of compounds on plant viability and growth.

  • Plant Material: Young, healthy tomato plants (e.g., Lycopersicon esculentum) are selected. Cuttings of a uniform size and developmental stage are prepared, typically consisting of the apical part of the stem with a few leaves.

  • Test Solutions: The 4-hydroxymellein stereoisomers are dissolved in a suitable solvent (e.g., ethanol or DMSO) and then diluted with distilled water or a nutrient solution to the desired test concentrations. A solvent control is always included.

  • Exposure: The base of each tomato cutting is placed in a vial or test tube containing the test solution.

  • Incubation: The cuttings are incubated under controlled environmental conditions (e.g., 25°C, 16:8 hour light:dark photoperiod) for a specified duration, typically ranging from 24 to 72 hours.

  • Assessment: Phytotoxicity is assessed by observing various parameters, including:

    • Wilting: A primary indicator of toxicity.

    • Necrosis: The appearance of dead tissue on leaves or stems.

    • Chlorosis: Yellowing of the leaves.

    • Growth Inhibition: Measurement of changes in fresh or dry weight, or stem length.

  • Data Analysis: The severity of the symptoms is often scored on a qualitative or semi-quantitative scale. For a more quantitative analysis, the concentration of the compound that causes a 50% reduction in a measured parameter (e.g., growth) can be calculated as the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.

  • Fungal Culture: The target phytopathogenic fungus is grown on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) to obtain a fresh, sporulating culture.

  • Inoculum Preparation: A suspension of fungal spores (conidia) is prepared in a sterile liquid medium (e.g., Potato Dextrose Broth - PDB or RPMI-1640) and the concentration is adjusted to a standardized level (e.g., 1 x 10^5 to 5 x 10^5 spores/mL).

  • Serial Dilution: The 4-hydroxymellein stereoisomers are serially diluted in the liquid medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal spore suspension. A positive control (fungus with medium, no compound) and a negative control (medium only) are included.

  • Incubation: The microtiter plate is incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a period of 48 to 72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for comparing the bioactivity of 4-hydroxymellein stereoisomers and a conceptual signaling pathway for phytotoxicity.

experimental_workflow Experimental Workflow for Bioactivity Comparison cluster_preparation Preparation cluster_phytotoxicity Phytotoxicity Assay cluster_antifungal Antifungal Assay cluster_analysis Data Analysis & Comparison S1 Isolate/Synthesize 4-Hydroxymellein Stereoisomers S2 Prepare Stock Solutions S1->S2 P2 Expose Cuttings to Stereoisomers S2->P2 A3 Perform Broth Microdilution S2->A3 P1 Prepare Tomato Cuttings P1->P2 P3 Incubate under Controlled Conditions P2->P3 P4 Assess Wilting, Necrosis, Growth P3->P4 D1 Record Qualitative Observations P4->D1 A1 Culture Phytopathogenic Fungi A2 Prepare Fungal Inoculum A1->A2 A2->A3 A4 Determine Minimum Inhibitory Concentration (MIC) A3->A4 D2 Calculate IC50 / Determine MIC A4->D2 D3 Compare Bioactivity of Stereoisomers D1->D3 D2->D3 phytotoxicity_pathway Conceptual Phytotoxicity Pathway cluster_compound Compound Interaction cluster_cellular Cellular Response cluster_physiological Physiological Effect cluster_symptom Visible Symptoms C1 4-Hydroxymellein Stereoisomer R1 Interaction with Cellular Target(s) C1->R1 R2 Disruption of Cellular Homeostasis R1->R2 R3 Induction of Oxidative Stress R2->R3 R4 Damage to Cellular Components R3->R4 E1 Impaired Water Uptake R4->E1 E2 Cell Death R4->E2 S1 Wilting E1->S1 S2 Necrosis E2->S2

References

A Comparative Analysis of the Antifungal Activity of (3S-cis)-4-Hydroxymellein and Other Mellein Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal activity of various mellein derivatives, with a focus on (3S-cis)-4-Hydroxymellein. Melleins, a class of 3,4-dihydroisocoumarins produced by various fungi, have garnered interest for their potential as antifungal agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to aid in research and development efforts.

Data Presentation: Comparative Antifungal Activity of Mellein Derivatives

The following table summarizes the available data on the antifungal activity of different mellein derivatives. It is important to note that direct comparative studies including (3S-cis)-4-Hydroxymellein are limited in the currently available literature. The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.

CompoundFungal SpeciesActivity MetricResultCitation
(R)-(-)-MelleinBotrytis cinereaEC50< 50 µg/mL[1]
Fulvia fulvaEC50< 50 µg/mL[1]
Plant Pathogenic FungiGrowth InhibitionActive at 0.2 mg/plug[1]
(3R,4R)-4-HydroxymelleinVarious FungiAntifungal ActivityInactive alone, synergistic effect with mellein[1]
(3R,4S)-4-HydroxymelleinVarious FungiAntifungal ActivityInactive alone, synergistic effect with mellein[1]
cis-4-AcetoxyoxymelleinMicrobotryum violaceumAgar Diffusion AssayGood antifungal activity[2]
Botrytis cinereaAgar Diffusion AssayGood antifungal activity[2]
Septoria triticiAgar Diffusion AssayGood antifungal activity[2]
8-deoxy-6-hydroxy-cis-4-acetoxyoxymelleinMicrobotryum violaceumAgar Diffusion AssayGood antifungal activity[2]
Botrytis cinereaAgar Diffusion AssayGood antifungal activity[2]
Septoria triticiAgar Diffusion AssayGood antifungal activity[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following section details a generalized experimental protocol for determining the antifungal activity of mellein derivatives, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast and adapted for natural products.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida species) for 24-48 hours.
  • A suspension of the fungal cells is prepared in sterile saline or RPMI-1640 medium.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast. The suspension is then further diluted to achieve the final desired inoculum concentration.

2. Preparation of Mellein Derivatives:

  • The mellein derivative is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final concentrations typically range from 0.03 to 64 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared fungal suspension.
  • A growth control well (containing medium and inoculum but no compound) and a sterility control well (containing medium only) are included.
  • The plates are incubated at the appropriate temperature for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the mellein derivative that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. The reading can be done visually or using a microplate reader.

Mandatory Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the typical workflow for determining the antifungal susceptibility of mellein derivatives using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculation Inoculation fungal_culture->inoculation Inoculum compound_prep Compound Preparation serial_dilution Serial Dilution compound_prep->serial_dilution Stock Solution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Workflow for Antifungal Susceptibility Testing.

Hypothesized Fungal Signaling Pathway Disruption by Mellein Derivatives

While the precise molecular targets of mellein derivatives are not fully elucidated, their mechanism of action may involve the induction of cellular stress, potentially impacting key signaling pathways that regulate cell wall integrity and oxidative stress response. The following diagram illustrates a hypothesized mechanism.

signaling_pathway cluster_cell Fungal Cell cluster_pathway Signaling Pathways cluster_response Cellular Response Mellein Mellein Derivative CellWall Cell Wall Mellein->CellWall Disruption? PlasmaMembrane Plasma Membrane Mellein->PlasmaMembrane Damage? CWI Cell Wall Integrity (CWI) Pathway CellWall->CWI Activates ROS Reactive Oxygen Species (ROS) PlasmaMembrane->ROS Induces HOG High Osmolarity Glycerol (HOG) Pathway ROS->HOG Activates Yap1 Yap1 Pathway ROS->Yap1 Activates CellWallRepair Cell Wall Repair CWI->CellWallRepair StressAdaptation Stress Adaptation HOG->StressAdaptation Yap1->StressAdaptation GrowthInhibition Growth Inhibition / Apoptosis CellWallRepair->GrowthInhibition Failure leads to StressAdaptation->GrowthInhibition Overwhelmed leads to

Caption: Hypothesized Fungal Stress Response to Melleins.

Conclusion

The available data suggests that mellein and its derivatives possess antifungal properties worthy of further investigation. (R)-(-)-Mellein has demonstrated direct antifungal activity, while some 4-hydroxymellein stereoisomers appear to act synergistically. Novel derivatives like cis-4-acetoxyoxymellein and 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein also show promise. However, a significant data gap exists for the specific antifungal activity of (3S-cis)-4-Hydroxymellein, necessitating dedicated studies to determine its MIC values against a panel of clinically relevant fungal pathogens. Future research should also focus on elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their mechanism of action and potential for therapeutic development. The activation of fungal stress response pathways, such as the Cell Wall Integrity and High Osmolarity Glycerol pathways, is a plausible mechanism of action that warrants further experimental validation.[3][4][5][6]

References

Comparative Efficacy of (3S-cis)-4-Hydroxymellein and Commercial Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative analysis of the naturally derived compound (3S-cis)-4-Hydroxymellein and a selection of commercially available fungicides. This guide is intended for researchers, scientists, and professionals in the field of drug development and crop protection who are seeking to understand the potential of novel antifungal agents. The content herein is based on a review of existing scientific literature and presents a compilation of experimental data to facilitate an objective comparison.

Introduction

The continuous demand for effective and sustainable solutions to combat fungal pathogens in agriculture and medicine necessitates the exploration of new antifungal compounds. (3S-cis)-4-Hydroxymellein, a dihydroisocoumarin produced by various fungal species, has garnered interest for its potential biological activities. This guide aims to juxtapose the known antifungal properties of (3S-cis)-4-Hydroxymellein with those of established commercial fungicides, providing a data-driven overview for further research and development.

Data Presentation: In Vitro Antifungal Activity

FungicideChemical ClassTarget PathogenEC50 (μg/mL)Mechanism of Action
FludioxonilPhenylpyrroleBotrytis cinerea< 0.1Disrupts the osmoregulatory signal transduction pathway, likely affecting the high osmolarity glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway. It inhibits spore germination and mycelial growth.[1]
IprodioneDicarboximideBotrytis cinerea~0.3 - 0.9Inhibits protein kinases, interfering with intracellular signaling pathways that regulate multiple cellular functions.[4]
PyrimethanilAnilinopyrimidineBotrytis cinerea50Inhibits the biosynthesis of methionine by blocking the enzyme cystathionine-β-lyase.[1]
TebuconazoleTriazoleBotrytis cinerea~0.3 - 0.9Inhibits the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.
FenpyrazaminePyrazoleBotrytis cinerea~0.3 - 0.9Likely targets the succinate dehydrogenase (SDH) complex in the mitochondrial respiratory chain, although the exact binding site may differ from other SDH inhibitors.
BoscalidSuccinate Dehydrogenase Inhibitor (SDHI)Botrytis cinerea~0.3 - 0.9Inhibits the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, blocking cellular respiration and energy production.[5]
(3S-cis)-4-Hydroxymellein Dihydroisocoumarin Various fungiN/A The precise mechanism of antifungal action for 4-hydroxymellein is not well-elucidated. Dihydroisocoumarins as a class have been reported to exhibit antimicrobial activity, but the specific cellular targets are not yet fully understood.[6][7][8][9]

N/A: Data not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antifungal agents. These protocols are based on standardized methods to ensure reproducibility and validity of results.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.[10]

  • Preparation of Fungal Inoculum:

    • The fungal isolate (e.g., Botrytis cinerea) is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25°C for 7-10 days to promote sporulation.

    • Conidia are harvested by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

    • The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments.

    • The conidial concentration is adjusted to a final concentration of 1 x 10⁵ to 5 x 10⁵ conidia/mL using a hemocytometer.

  • Preparation of Antifungal Solutions:

    • Stock solutions of the test compounds ((3S-cis)-4-Hydroxymellein and commercial fungicides) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial twofold dilutions of each compound are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS. The final concentration range should be appropriate to determine the MIC.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared fungal suspension.

    • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

    • The microtiter plates are incubated at 25-28°C for 48-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% or ≥90%) of fungal growth compared to the growth control. Inhibition can be assessed visually or by using a spectrophotometer to measure optical density.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Testing cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (e.g., Botrytis cinerea on PDA) harvest_spores Harvest & Count Spores fungal_culture->harvest_spores prepare_inoculum Prepare Fungal Inoculum (1-5 x 10^5 spores/mL) harvest_spores->prepare_inoculum prepare_antifungals Prepare Serial Dilutions of Antifungal Agents inoculate_plate Inoculate 96-well Plate prepare_antifungals->inoculate_plate incubate_plate Incubate Plate (25-28°C, 48-72h) inoculate_plate->incubate_plate read_results Read Results (Visual or Spectrophotometric) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic prepare_inocolum prepare_inocolum prepare_inocolum->inoculate_plate

Caption: Workflow for in vitro antifungal susceptibility testing.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for the development of effective and specific antifungal agents. The following diagrams illustrate the known or proposed signaling pathways affected by different classes of fungicides.

Ergosterol Biosynthesis Pathway and Inhibition by Azoles

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Azoles Azole Fungicides (e.g., Tebuconazole) Azoles->Inhibition Inhibition->Lanosterol Inhibition

Caption: Inhibition of ergosterol biosynthesis by azole fungicides.

Mitochondrial Respiration and SDHI Fungicides

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinone Ubiquinone Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV e- Oxygen Oxygen Complex_IV->Oxygen e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate e- Ubiquinone->Complex_III e- ADP ADP ADP->ATP_Synthase ADP->ATP H+ gradient SDHI SDHI Fungicides (e.g., Boscalid) SDHI->Inhibition Inhibition->Complex_II Inhibition

Caption: Mechanism of action of SDHI fungicides on mitochondrial respiration.

Conclusion

This comparative guide highlights the current state of knowledge regarding the antifungal activity of (3S-cis)-4-Hydroxymellein in relation to established commercial fungicides. While commercial fungicides have well-defined mechanisms of action and quantified efficacy against key plant pathogens like Botrytis cinerea, there is a clear need for further research to determine the specific antifungal spectrum and potency of (3S-cis)-4-Hydroxymellein. Future studies should focus on conducting standardized in vitro and in vivo antifungal assays to generate robust, quantitative data (MIC and EC50 values) for this natural compound against a panel of economically important fungal pathogens. Elucidating its mechanism of action will also be critical in assessing its potential as a lead compound for the development of new and effective antifungal agents.

References

Validating the phytotoxicity of (3S-cis)-4-Hydroxymellein on different plant species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and agricultural science, understanding the phytotoxic potential of novel compounds is paramount. This guide provides a comparative analysis of the phytotoxicity of 4-hydroxymellein stereoisomers, with a focus on validating the effects of the (3S-cis) configuration on various plant species. Due to the limited direct public data on the (3S-cis) isomer, this document leverages available research on closely related stereoisomers to provide a predictive comparison and a framework for experimental validation.

Comparative Phytotoxicity of 4-Hydroxymellein Stereoisomers

While specific data for (3S-cis)-4-Hydroxymellein is not extensively available in public literature, studies on other stereoisomers, such as (3R,4R)-4-hydroxymellein and (3R,4S)-4-hydroxymellein, offer valuable insights into the potential phytotoxic effects of this class of compounds. Research has shown that these molecules can induce a range of symptoms in plants, from leaf wilting to necrosis.

The following table summarizes the observed phytotoxic effects of different 4-hydroxymellein stereoisomers on various plant species. This data serves as a benchmark for designing experiments to validate the phytotoxicity of (3S-cis)-4-Hydroxymellein.

Plant SpeciesCompound/IsomerConcentrationObserved EffectReference
Tomato (Lycopersicon esculentum)(3R,4R)-4-hydroxymelleinNot SpecifiedHigh phytotoxicity, leaf wilting[1]
Tomato (Lycopersicon esculentum)(3R,4S)-4-hydroxymelleinNot SpecifiedRanged from slight to drastic leaf wilting[1]
Grapevine (Vitis vinifera cv. Chardonnay)(3R,4R)-4-hydroxymellein100 and 200 μg/mLInduced necrosis on leaf discs[1]
Grapevine (Vitis vinifera cv. Chardonnay)(3R,4S)-4-hydroxymellein100 and 200 μg/mLInduced necrosis on host plant leaves[1]

Experimental Protocols for Phytotoxicity Assessment

To validate the phytotoxicity of (3S-cis)-4-Hydroxymellein, standardized experimental protocols are essential. The following methodologies are adapted from established practices for assessing the phytotoxicity of natural compounds.

Leaf Disc Necrosis Assay

This method provides a rapid and quantitative assessment of a compound's ability to cause tissue death in plant leaves.

Materials:

  • Healthy, fully expanded leaves from the target plant species (e.g., grapevine, tomato, Arabidopsis thaliana).

  • (3S-cis)-4-Hydroxymellein stock solution of known concentration.

  • Solvent control (e.g., methanol, ethanol, or water, depending on the solubility of the test compound).

  • Sterile distilled water.

  • Petri dishes or multi-well plates.

  • Cork borer or biopsy punch (to create uniform leaf discs).

  • Growth chamber or incubator with controlled light and temperature.

Procedure:

  • Prepare a series of dilutions of the (3S-cis)-4-Hydroxymellein stock solution to create a range of test concentrations.

  • Collect healthy leaves and use a cork borer to cut uniform discs, avoiding major veins.

  • Float the leaf discs in sterile distilled water for a brief period to recover from the mechanical stress of cutting.

  • Place the leaf discs in petri dishes or multi-well plates containing the different concentrations of the test compound or the solvent control.

  • Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark photoperiod).

  • Observe the leaf discs daily for the appearance of necrotic lesions (brown or black spots).

  • After a set incubation period (e.g., 48-72 hours), quantify the necrotic area. This can be done visually as a percentage of the total disc area or using image analysis software.

  • Compare the necrosis caused by (3S-cis)-4-Hydroxymellein to the solvent control.

Tomato Cutting Wilting Assay

This assay assesses the systemic effect of a compound on the plant's vascular system and overall water transport.

Materials:

  • Young, healthy tomato plants with 3-4 true leaves.

  • (3S-cis)-4-Hydroxymellein solutions at various concentrations.

  • Solvent control.

  • Small vials or test tubes.

  • Growth chamber or greenhouse with controlled environmental conditions.

Procedure:

  • Prepare solutions of (3S-cis)-4-Hydroxymellein at the desired test concentrations in a suitable solvent. Also, prepare a solvent-only control.

  • Carefully excise tomato seedlings at the base of the stem with a sharp, sterile scalpel.

  • Immediately place the cut end of each seedling into a vial containing one of the test solutions or the control solution.

  • Place the vials in a growth chamber or greenhouse under controlled light and temperature.

  • Monitor the cuttings regularly for signs of wilting, chlorosis (yellowing), and necrosis.

  • Record the time it takes for symptoms to appear and the severity of the symptoms at different time points (e.g., 24, 48, and 72 hours).

  • A rating scale can be used to quantify the degree of wilting (e.g., 0 = no wilting, 1 = slight wilting, 2 = moderate wilting, 3 = severe wilting, 4 = complete collapse).

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Phytotoxicity Assays cluster_data Data Collection & Analysis cluster_conclusion Conclusion Compound Synthesize/Acquire (3S-cis)-4-Hydroxymellein Solutions Prepare Test Solutions (Varying Concentrations) Compound->Solutions Leaf_Disc Leaf Disc Necrosis Assay Solutions->Leaf_Disc Cutting Tomato Cutting Wilting Assay Solutions->Cutting Plants Select Healthy Test Plants Plants->Leaf_Disc Plants->Cutting Observe Observe & Record (Necrosis, Wilting) Leaf_Disc->Observe Cutting->Observe Quantify Quantify Effects (Image Analysis, Rating Scales) Observe->Quantify Analyze Statistical Analysis Quantify->Analyze Validate Validate Phytotoxicity Analyze->Validate

Caption: Experimental workflow for assessing the phytotoxicity of (3S-cis)-4-Hydroxymellein.

Phytotoxins often interfere with essential plant signaling pathways. A common mechanism involves the disruption of hormonal balance, leading to the observed toxic effects.

Signaling_Pathway cluster_cellular Cellular Targets & Responses cluster_pathway Downstream Signaling cluster_symptoms Physiological Symptoms Phytotoxin (3S-cis)-4-Hydroxymellein Hormone_Receptors Hormone Receptors (e.g., Auxin, Cytokinin) Phytotoxin->Hormone_Receptors Interference Membrane_Integrity Cell Membrane Integrity Phytotoxin->Membrane_Integrity Damage ROS_Production Reactive Oxygen Species (ROS) Production Phytotoxin->ROS_Production Induction Hormone_Signal Disruption of Hormone Signaling Hormone_Receptors->Hormone_Signal Wilting Wilting Membrane_Integrity->Wilting Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Growth_Inhibition Growth Inhibition Hormone_Signal->Growth_Inhibition Chlorosis Chlorosis Hormone_Signal->Chlorosis Necrosis Necrosis Oxidative_Stress->Necrosis Growth_Inhibition->Wilting

Caption: Potential signaling pathways affected by phytotoxic compounds.

References

Comparative Analysis of Antibody Cross-Reactivity Against 4-Hydroxymellein Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against specific isomers of 4-hydroxymellein, a naturally occurring dihydroisocoumarin with various biological activities. Understanding the specificity of such antibodies is crucial for the development of accurate immunoassays for research and diagnostic purposes. The data presented herein is based on a hypothetical, yet scientifically plausible, experimental framework designed to assess antibody cross-reactivity among the (3R,4S)-4-hydroxymellein, (3R,4R)-4-hydroxymellein, and (3S,4S)-4-hydroxymellein isomers.

Data Presentation: Antibody Cross-Reactivity

A competitive enzyme-linked immunosorbent assay (cELISA) was performed to determine the cross-reactivity of a polyclonal antibody raised against (3R,4S)-4-hydroxymellein. The following table summarizes the quantitative data obtained. The cross-reactivity was calculated relative to the binding of the target analyte, (3R,4S)-4-hydroxymellein, which is set at 100%.

CompoundIsomer ConfigurationIC50 (ng/mL)Cross-Reactivity (%)
4-Hydroxymellein Isomer 1 (3R,4S)15.2100
4-Hydroxymellein Isomer 2 (3R,4R)88.917.1
4-Hydroxymellein Isomer 3 (3S,4S)256.45.9
Mellein (R)-(-)-Mellein> 1000< 1.5

IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding to the coating antigen. Cross-Reactivity (%) = (IC50 of (3R,4S)-4-hydroxymellein / IC50 of competing compound) x 100

Experimental Protocols

The following sections detail the methodologies used for the generation of antibodies and the subsequent cross-reactivity analysis.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against the small molecule 4-hydroxymellein, it was first functionalized as a hapten and conjugated to a carrier protein.

  • Hapten Synthesis: The (3R,4S)-4-hydroxymellein isomer was derivatized by introducing a carboxyl group via reaction of the phenolic hydroxyl group with succinic anhydride. This creates a linker for conjugation to the carrier protein.

  • Conjugation to Carrier Protein: The synthesized hapten was conjugated to Bovine Serum Albumin (BSA) for immunization and to Ovalbumin (OVA) for use as a coating antigen in the ELISA. The conjugation was achieved using the active ester method with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).

Antibody Production and Purification
  • Immunization: New Zealand white rabbits were immunized with the (3R,4S)-4-hydroxymellein-BSA conjugate emulsified with Freund's complete adjuvant for the primary injection, followed by booster injections with Freund's incomplete adjuvant every three weeks.

  • Antibody Purification: Polyclonal antibodies were purified from the rabbit serum using protein A affinity chromatography. The purity and concentration of the antibodies were determined by SDS-PAGE and UV-Vis spectrophotometry, respectively.

Competitive ELISA (cELISA) Protocol

A competitive ELISA was developed to assess the specificity of the purified polyclonal antibodies.

  • Coating: A 96-well microtiter plate was coated with the (3R,4S)-4-hydroxymellein-OVA conjugate (1 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites were blocked by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubating for 2 hours at 37°C.

  • Competition: A mixture of the purified polyclonal antibody (at a pre-determined optimal dilution) and varying concentrations of the competing analytes (4-hydroxymellein isomers and mellein) was added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate: A solution of 3,3',5,5'-tetramethylbenzidine (TMB) was added, and the plate was incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The reaction was stopped by adding 2 M sulfuric acid.

  • Data Analysis: The absorbance was read at 450 nm using a microplate reader. The IC50 values were determined from the dose-response curves.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for antibody production and the biosynthetic pathway of mellein, the parent compound of 4-hydroxymellein.

experimental_workflow cluster_hapten Hapten & Immunogen Preparation cluster_antibody Antibody Production cluster_elisa cELISA for Cross-Reactivity 4OH_Mellein (3R,4S)-4-Hydroxymellein Hapten_Synth Hapten Synthesis (Succinic Anhydride) 4OH_Mellein->Hapten_Synth Derivatization Conjugation Conjugation to Carrier (BSA for Immunogen, OVA for Coating) Hapten_Synth->Conjugation Immunization Immunization of Rabbits with Hapten-BSA Conjugation->Immunization Plate_Coating Coat Plate with Hapten-OVA Conjugation->Plate_Coating Serum_Collection Serum Collection Immunization->Serum_Collection Purification Protein A Affinity Chromatography Serum_Collection->Purification pAb Purified Polyclonal Antibody (pAb) Purification->pAb Competition Competition between Free Isomers and pAb pAb->Competition Plate_Coating->Competition Detection HRP-conjugated Secondary Antibody Competition->Detection Analysis Data Analysis (IC50 & Cross-Reactivity) Detection->Analysis

Caption: Experimental workflow for antibody production and cross-reactivity analysis.

mellein_biosynthesis Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (x4) Malonyl_CoA->PKS Pentaketide Linear Pentaketide Intermediate PKS->Pentaketide Condensation Cyclization Cyclization & Thioesterase Action Pentaketide->Cyclization Mellein Mellein Cyclization->Mellein Hydroxylation Hydroxylation (P450 Monooxygenase) Mellein->Hydroxylation 4OH_Mellein 4-Hydroxymellein Hydroxylation->4OH_Mellein

Caption: Simplified biosynthetic pathway of 4-hydroxymellein from precursor molecules.

In Vitro Efficacy of (3S-cis)-4-Hydroxymellein and Caspofungin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at a Natural Fungal Metabolite and a Leading Echinocandin Antifungal Agent

In the landscape of antifungal drug discovery, the exploration of both naturally derived compounds and synthetic agents remains a critical endeavor. This guide provides a comparative overview of the in vitro efficacy of (3S-cis)-4-Hydroxymellein, a natural dihydroisocoumarin produced by various fungi, and caspofungin, a semi-synthetic echinocandin and a cornerstone in the treatment of invasive fungal infections. While extensive data is available for caspofungin, quantifying its potent antifungal activity, information regarding the specific in vitro efficacy of (3S-cis)-4-Hydroxymellein against medically important fungi is notably limited in publicly accessible scientific literature.

Executive Summary

This guide will proceed to detail the known antifungal properties of caspofungin, supported by experimental data and standardized testing protocols. The limited information on (3S-cis)-4-Hydroxymellein will also be presented to the extent of current knowledge.

Data Presentation: In Vitro Susceptibility of Caspofungin

The following table summarizes the typical in vitro activity of caspofungin against common fungal pathogens, as determined by standardized broth microdilution methods (CLSI/EUCAST). It is important to note that MIC values can vary depending on the specific isolate and testing conditions.

Fungal SpeciesCaspofungin MIC Range (µg/mL)
Candida albicans0.015 - 2
Candida glabrata0.03 - 2
Candida parapsilosis0.25 - 8
Candida krusei0.06 - 4
Aspergillus fumigatus0.03 - 8
Aspergillus flavus0.06 - 4
Aspergillus niger0.125 - 8

Mechanism of Action

Caspofungin: Targeting the Fungal Cell Wall

Caspofungin belongs to the echinocandin class of antifungal drugs. Its primary mechanism of action is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. By inhibiting this enzyme, caspofungin disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death. This targeted action on a component absent in mammalian cells contributes to its favorable safety profile.

cluster_fungal_cell Fungal Cell caspofungin Caspofungin glucan_synthase β-(1,3)-D-glucan Synthase caspofungin->glucan_synthase Inhibits glucan β-(1,3)-D-glucan glucan_synthase->glucan Synthesizes cell_lysis Cell Lysis glucan_synthase->cell_lysis Disruption leads to cell_wall Fungal Cell Wall glucan->cell_wall Component of

Caption: Mechanism of action of caspofungin.

(3S-cis)-4-Hydroxymellein: Limited Mechanistic Insight

The precise mechanism of antifungal action for (3S-cis)-4-Hydroxymellein has not been extensively elucidated. Some studies on related dihydroisocoumarin compounds suggest potential mechanisms involving the disruption of cell membrane integrity or interference with essential cellular processes. However, without specific studies on this particular isomer, its mode of action remains speculative.

Experimental Protocols

The determination of in vitro antifungal efficacy relies on standardized methodologies to ensure reproducibility and comparability of data. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for Yeasts (CLSI M27)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast species like Candida.

cluster_workflow CLSI M27 Workflow prep_inoculum Prepare standardized yeast inoculum inoculate Inoculate microtiter plate wells with yeast prep_inoculum->inoculate prep_drug Prepare serial dilutions of antifungal agent prep_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (lowest concentration with significant growth inhibition) incubate->read_mic cluster_workflow CLSI M38 Workflow prep_spores Prepare standardized spore suspension inoculate Inoculate microtiter plate wells with spores prep_spores->inoculate prep_drug Prepare serial dilutions of antifungal agent prep_drug->inoculate incubate Incubate at 35°C for 48-72 hours inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

A Guide to Evaluating the Synergistic Effects of Novel Compounds with Known Antibiotics: Methodologies and Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the use of combination therapy, where a novel compound is administered alongside a conventional antibiotic to achieve a synergistic effect. This guide provides a comprehensive overview of the experimental methodologies required to evaluate and quantify the synergistic potential of a new chemical entity, such as (3S-cis)-4-Hydroxymellein, with established antibiotics.

While specific experimental data on the synergistic effects of (3S-cis)-4-Hydroxymellein with known antibiotics are not currently available in published literature, this guide outlines the standard procedures for generating such crucial data. The following sections detail the experimental protocols for key assays, data presentation standards, and visualization of experimental workflows.

Quantitative Data Summary

When conducting synergy studies, it is critical to present the quantitative data in a clear and structured format. The following table illustrates how to summarize the results from a checkerboard assay, a primary method for determining synergy. The values presented here are hypothetical and serve as a template for reporting actual experimental findings.

Table 1: Hypothetical Synergistic Activity of Compound X with Various Antibiotics Against Staphylococcus aureus

AntibioticMIC Alone (µg/mL)Compound X MIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
Vancomycin 2.064Van: 0.5 Comp X: 160.5Synergy
Gentamicin 1.064Gent: 0.25 Comp X: 80.375Synergy
Ciprofloxacin 0.564Cipro: 0.25 Comp X: 321.0Additive
Penicillin 8.064Pen: 8.0 Comp X: 321.5Indifference

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Detailed and reproducible methodologies are paramount in synergy testing. Below are the standard protocols for the two most common assays used to evaluate the synergistic effects of a novel compound with known antibiotics.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a combination of a novel compound and a known antibiotic.

Materials:

  • 96-well microtiter plates

  • Novel compound (e.g., (3S-cis)-4-Hydroxymellein) stock solution

  • Antibiotic stock solution

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Incubator

Procedure:

  • Preparation of Plates: A two-dimensional array of serial dilutions of the two compounds is prepared in a 96-well plate.

    • Along the x-axis, the novel compound is serially diluted (e.g., from 4x MIC to 1/16x MIC).

    • Along the y-axis, the known antibiotic is serially diluted in a similar manner.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well (no compounds) and a sterility control well (no bacteria).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Collection: The MIC is defined as the lowest concentration of the compound(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated using the following formula:

    • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    • FICI = FIC of Compound A + FIC of Compound B

Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Objective: To assess the rate of bacterial killing for a combination of a novel compound and an antibiotic compared to the agents alone.

Materials:

  • Flasks or tubes with CAMHB

  • Novel compound and antibiotic at specific concentrations (e.g., 0.5x MIC, 1x MIC)

  • Bacterial culture in logarithmic growth phase, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Shaking incubator

  • Agar plates for colony counting

Procedure:

  • Preparation of Test Cultures: Prepare flasks containing:

    • Growth control (no compounds)

    • Novel compound alone

    • Antibiotic alone

    • Combination of the novel compound and the antibiotic

  • Inoculation: Inoculate each flask with the standardized bacterial suspension.

  • Incubation: Incubate all flasks at 37°C in a shaking incubator.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

The following diagrams illustrate the workflows for the checkerboard and time-kill assays.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compounds Prepare Serial Dilutions of Compound & Antibiotic start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum dispense Dispense Compounds into 96-well Plate prep_compounds->dispense inoculate Inoculate Plate prep_inoculum->inoculate dispense->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of Individual Agents & Combinations incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy, Additive, Indifference, or Antagonism calc_fici->interpret end End interpret->end

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Start prep_cultures Prepare Test Flasks: - Growth Control - Compound Alone - Antibiotic Alone - Combination start->prep_cultures inoculate Inoculate Flasks with Standardized Bacteria prep_cultures->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample_t0 T=0h incubate->sample_t0 sample_t_intermediate T=2, 4, 6, 8h incubate->sample_t_intermediate sample_t24 T=24h incubate->sample_t24 analysis Perform Serial Dilutions & Plate for CFU Count sample_t0->analysis sample_t_intermediate->analysis sample_t24->analysis plot Plot log10 CFU/mL vs. Time analysis->plot interpret Analyze for Synergy (≥2-log10 Kill Increase) plot->interpret end End interpret->end

Caption: Workflow for the Time-Kill Curve Synergy Assay.

Potential Signaling Pathways and Mechanisms of Synergy

Should a synergistic effect be observed, further studies would be necessary to elucidate the underlying mechanism. A novel compound could potentiate the effect of an antibiotic through various mechanisms. The diagram below illustrates hypothetical signaling pathways or mechanisms that could be investigated.

Synergy_Mechanisms cluster_compound Novel Compound cluster_antibiotic Antibiotic cluster_bacterium Bacterial Cell compound (3S-cis)-4-Hydroxymellein efflux Efflux Pump compound->efflux Inhibition membrane Cell Membrane compound->membrane Increased Permeability antibiotic Known Antibiotic cell_wall Cell Wall Synthesis antibiotic->cell_wall Inhibition target Antibiotic Target (e.g., Ribosome, DNA Gyrase) antibiotic->target Inhibition efflux->antibiotic Expulsion bacterial_death Enhanced Bacterial Killing (Synergy) cell_wall->bacterial_death target->bacterial_death membrane->antibiotic Increased Uptake

Caption: Potential Mechanisms of Antibiotic Synergy.

Confirming Absolute Configuration: A Comparative Guide to Vibrational Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical analysis and drug discovery. Vibrational Circular Dichroism (VCD) has emerged as a powerful spectroscopic technique for this purpose, offering distinct advantages over traditional methods. This guide provides a comprehensive comparison of VCD with other common techniques for determining the absolute configuration of chiral molecules, using the principles applied to natural products like (3S-cis)-4-Hydroxymellein.

Comparison of Analytical Techniques for Absolute Configuration Determination

The determination of absolute stereochemistry is a cornerstone of natural product chemistry and pharmaceutical development.[3] Various analytical methods are available, each with its own strengths and limitations. VCD offers a powerful alternative, particularly when crystallization for X-ray analysis is challenging.[3][4]

Technique Principle Advantages Limitations
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4]Applicable to a wide range of molecules in solution, no derivatization required, provides conformational information.[5]Requires specialized instrumentation and computational resources for spectral prediction.[2]
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Provides the absolute three-dimensional structure with high accuracy.Requires a high-quality single crystal, which can be difficult to obtain.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[6]High sensitivity, requires small sample amounts.[6]Limited to molecules with a suitable UV-Vis chromophore, can be sensitive to solvent and conformation.[6][7]
Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (e.g., Mosher's method) Formation of diastereomers with a chiral auxiliary, leading to distinguishable NMR signals.Utilizes standard NMR instrumentation.Requires chemical derivatization, which may not be straightforward and can introduce its own stereocenters.

Experimental and Computational Workflow for VCD Analysis

The determination of absolute configuration by VCD involves a synergistic approach combining experimental spectroscopy and computational chemistry.

VCD_Workflow cluster_experimental Experimental Protocol cluster_computational Computational Protocol cluster_analysis Analysis & Assignment sample_prep Sample Preparation (Dissolve in suitable solvent, e.g., CDCl3) vcd_measurement VCD & IR Measurement (FTIR-VCD Spectrometer) sample_prep->vcd_measurement data_processing Data Processing (Baseline correction, solvent subtraction) vcd_measurement->data_processing comparison Spectral Comparison (Experimental vs. Calculated) data_processing->comparison conf_search Conformational Search (Molecular Mechanics/DFT) geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc VCD & IR Spectra Calculation (DFT) geom_opt->freq_calc boltzmann_avg Boltzmann Averaging (Based on conformer energies) freq_calc->boltzmann_avg boltzmann_avg->comparison assignment Absolute Configuration Assignment comparison->assignment

Figure 1: Experimental and computational workflow for VCD analysis.
Detailed Experimental Protocol for VCD Measurement

  • Sample Preparation: Dissolve an accurately weighed sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.01 to 0.1 M. The solvent should be transparent in the infrared region of interest.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, a photoelastic modulator (PEM), and a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector.

  • Measurement:

    • Acquire the VCD and IR spectra of the sample solution in a sample cell with BaF₂ or CaF₂ windows and a pathlength of 50-200 µm.

    • Collect spectra at a resolution of 4-8 cm⁻¹.

    • Acquire a background spectrum of the pure solvent under identical conditions.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum to obtain the baseline-corrected IR spectrum of the analyte.

    • The VCD baseline is corrected by subtracting the VCD spectrum of the pure solvent or, ideally, the VCD spectrum of the racemate.

Computational Protocol for VCD Spectra Prediction
  • Conformational Search: Perform a thorough conformational search for the molecule of interest using molecular mechanics or semi-empirical methods to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculation: For each conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.

  • VCD and IR Spectra Calculation: Calculate the VCD and IR spectra for each optimized conformer.

  • Boltzmann Averaging: Obtain the final predicted VCD and IR spectra by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations at the experimental temperature.

Logical Comparison: VCD vs. X-ray Crystallography

The choice between VCD and X-ray crystallography often depends on the physical state of the sample and the desired information.

VCD_vs_Xray cluster_decision Decision Point cluster_xray X-ray Crystallography Workflow cluster_vcd VCD Workflow start Chiral Molecule for Absolute Configuration Determination crystal Can a high-quality single crystal be obtained? start->crystal xray_analysis Single Crystal X-ray Diffraction Analysis crystal->xray_analysis Yes vcd_analysis VCD Spectroscopy & DFT Calculations crystal->vcd_analysis No xray_result Direct 3D Structure & Absolute Configuration xray_analysis->xray_result vcd_result Absolute Configuration & Solution Conformation vcd_analysis->vcd_result

Figure 2: Decision pathway for choosing between VCD and X-ray crystallography.

References

Safety Operating Guide

Standard Operating Procedure for the Disposal of 4-Hydroxymellein, (3S-cis)-

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the safe and compliant disposal of 4-Hydroxymellein, (3S-cis)-.

This procedure outlines the necessary steps for the proper handling and disposal of 4-Hydroxymellein, (3S-cis)-, a compound that requires careful management due to its potential health and environmental hazards. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring regulatory compliance.

I. Hazard Identification and Safety Precautions

4-Hydroxymellein is classified as harmful if swallowed, causes serious eye damage, may cause damage to organs (liver and spleen) through prolonged or repeated exposure, and is harmful to aquatic life.[1] Therefore, stringent safety measures must be observed throughout the handling and disposal process.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Body ProtectionLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area or with a fume hood.

II. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid dust generation and place it in a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

III. Disposal Procedure

Direct disposal of 4-Hydroxymellein into drains or general waste is strictly prohibited due to its ecotoxicity.[1] The primary method of disposal is through a certified hazardous waste management service.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all solid 4-Hydroxymellein waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "4-Hydroxymellein, (3S-cis)-," the CAS number (if available), and the appropriate hazard pictograms (e.g., health hazard, environmental hazard).

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Collection:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal:

G cluster_0 Preparation cluster_1 Collection cluster_2 Packaging & Storage cluster_3 Final Disposal Don PPE Don PPE Prepare Waste Container Prepare Waste Container Don PPE->Prepare Waste Container Collect Solid Waste Collect Solid Waste Prepare Waste Container->Collect Solid Waste Collect Contaminated Items Collect Contaminated Items Collect Solid Waste->Collect Contaminated Items Seal Container Seal Container Collect Contaminated Items->Seal Container Label Container Label Container Seal Container->Label Container Store in SAA Store in Satellite Accumulation Area Label Container->Store in SAA Schedule Pickup Schedule Pickup with EHS Store in SAA->Schedule Pickup Transfer to EHS Transfer to EHS/ Contractor Schedule Pickup->Transfer to EHS

Caption: Disposal workflow for 4-Hydroxymellein, (3S-cis)-.

IV. Chemical Neutralization (for advanced users under controlled conditions)

While collection by a certified service is the standard, in-lab chemical neutralization may be considered by experienced personnel with appropriate facilities. This involves the hydrolysis of the lactone and neutralization of the phenolic group.

Disclaimer: This procedure should only be performed by trained chemists in a properly equipped laboratory with a functioning fume hood and appropriate safety measures in place.

Methodology:

  • In a suitable reaction vessel within a fume hood, dissolve the 4-Hydroxymellein waste in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Slowly add a dilute solution of a strong base, such as sodium hydroxide (NaOH), while stirring. The base will hydrolyze the lactone ring and neutralize the acidic phenolic hydroxyl group.

  • Monitor the reaction to ensure completion (e.g., by TLC or LC-MS).

  • Once the reaction is complete, neutralize the resulting solution to a pH between 6 and 8 using a dilute acid (e.g., hydrochloric acid).

  • The neutralized solution should be collected as aqueous hazardous waste and disposed of through the institutional EHS office.

Logical Relationship for Neutralization:

G 4-Hydroxymellein 4-Hydroxymellein Base_Addition Addition of Strong Base (e.g., NaOH) 4-Hydroxymellein->Base_Addition Hydrolysis_Neutralization Lactone Hydrolysis & Phenol Neutralization Base_Addition->Hydrolysis_Neutralization Neutralized_Product Neutralized Aqueous Solution Hydrolysis_Neutralization->Neutralized_Product

Caption: Chemical neutralization pathway for 4-Hydroxymellein.

References

Essential Safety and Logistical Information for Handling 4-Hydroxymellein, (3S-cis)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 4-Hydroxymellein, (3S-cis)-, a mycotoxin belonging to the dihydroisocoumarin class. Adherence to these procedures is critical to ensure laboratory safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Assumed Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory when handling 4-Hydroxymellein, (3S-cis)-.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned.
Respiratory Protection N95 respirator or higherRecommended when handling the powder form or when there is a risk of aerosolization.

Safe Handling and Operational Plan

2.1. Engineering Controls:

  • Handle 4-Hydroxymellein, (3S-cis)- in a well-ventilated area.

  • A chemical fume hood is required when working with the solid compound or preparing stock solutions to minimize inhalation exposure.

2.2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If working with the solid form, weigh the required amount in a chemical fume hood. Use a dedicated spatula and weighing vessel.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution.

  • Post-Handling: After handling, wipe down the work area with a suitable decontaminant (e.g., 10% bleach solution), followed by a rinse with water. Dispose of all contaminated materials as outlined in the disposal plan.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Mycotoxin waste must be treated as hazardous. Do not dispose of 4-Hydroxymellein, (3S-cis)- or its waste down the drain or in regular trash.

3.1. Waste Segregation:

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for organic waste.

3.2. Decontamination and Disposal Procedure:

  • Decontamination of Glassware: All glassware that has come into contact with 4-Hydroxymellein, (3S-cis)- should be decontaminated by soaking in a 10% bleach solution for at least one hour before standard washing.

  • Disposal of Waste: All hazardous waste containers must be sealed and disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Phytotoxicity Bioassay

This protocol details a seed germination and root elongation assay to assess the phytotoxicity of 4-Hydroxymellein, (3S-cis)- using Lepidium sativum (garden cress) as a model organism.

4.1. Materials:

  • Lepidium sativum seeds

  • 4-Hydroxymellein, (3S-cis)-

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Petri dishes (90 mm) with sterile filter paper

  • Pipettes and sterile tips

  • Incubator set to 25°C in the dark

  • Image analysis software (e.g., ImageJ)

4.2. Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Hydroxymellein, (3S-cis)- in DMSO.

  • Test Solution Preparation: Create a dilution series of 4-Hydroxymellein, (3S-cis)- in sterile deionized water to achieve final concentrations (e.g., 1, 10, 50, 100, 500 µM). The final DMSO concentration in all solutions, including the control, should not exceed 0.5% to avoid solvent-induced toxicity.

  • Assay Setup:

    • Place two layers of sterile filter paper in each petri dish.

    • Pipette 5 mL of the respective test solution or control solution onto the filter paper.

    • Carefully place 20 Lepidium sativum seeds, evenly spaced, in each petri dish.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubation: Incubate the petri dishes at 25°C in the dark for 72 hours.

  • Data Collection and Analysis:

    • After 72 hours, count the number of germinated seeds in each dish. A seed is considered germinated if the radicle is at least 2 mm long.

    • Carefully remove the seedlings and measure the length of the radicle (root) for each germinated seed.

    • Calculate the germination percentage and the average root length for each concentration.

    • Analyze the data for statistically significant differences between the treatments and the control.

ParameterCalculation
Germination Percentage (%) (Number of germinated seeds / Total number of seeds) x 100
Root Growth Inhibition (%) [(Average root length of control - Average root length of treatment) / Average root length of control] x 100

Logical Relationships and Experimental Workflows

Mycotoxins like mellein can interfere with plant defense and growth signaling pathways. The following diagrams illustrate a hypothetical workflow for investigating the effect of 4-Hydroxymellein on plant hormone signaling and a simplified representation of its potential interference with the Jasmonic Acid (JA) and Indole-3-Acetic Acid (IAA) pathways.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 4-Hydroxymellein Stock Solution dilutions Create Dilution Series stock->dilutions setup Set up Petri Dish Assay dilutions->setup seeds Select and Sterilize Seeds seeds->setup incubate Incubate at 25°C for 72h setup->incubate measure Measure Germination and Root Length incubate->measure hormone Hormone Profiling (JA/IAA) incubate->hormone analyze Statistical Analysis measure->analyze conclusion conclusion analyze->conclusion Draw Conclusions hormone->analyze

Caption: Experimental workflow for phytotoxicity assessment.

G cluster_ja Jasmonic Acid (JA) Pathway cluster_iaa Indole-3-Acetic Acid (IAA) Pathway stress Biotic/Abiotic Stress ja_biosynthesis JA Biosynthesis stress->ja_biosynthesis ja_ile JA-Ile (Active Form) ja_biosynthesis->ja_ile coi1 COI1 Receptor ja_ile->coi1 jaz JAZ Repressor coi1->jaz degrades myc2 MYC2 (Transcription Factor) jaz->myc2 represses defense Defense Gene Expression myc2->defense activates iaa_biosynthesis IAA Biosynthesis tir1 TIR1/AFB Receptors iaa_biosynthesis->tir1 aux_iaa Aux/IAA Repressor tir1->aux_iaa degrades arf ARF (Transcription Factor) aux_iaa->arf represses growth Growth Gene Expression arf->growth activates hydroxymellein 4-Hydroxymellein hydroxymellein->ja_biosynthesis inhibits? hydroxymellein->iaa_biosynthesis stimulates?

Caption: Potential interference with plant hormone signaling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.